molecular formula C12H16O2 B1584552 4-tert-Butylphenyl acetate CAS No. 3056-64-2

4-tert-Butylphenyl acetate

Cat. No.: B1584552
CAS No.: 3056-64-2
M. Wt: 192.25 g/mol
InChI Key: FSALNWWFUMHOAU-UHFFFAOYSA-N
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Description

4-tert-Butylphenyl acetate is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6839. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-tert-butylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSALNWWFUMHOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883941
Record name Phenol, 4-(1,1-dimethylethyl)-, 1-acetate
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3056-64-2
Record name Phenol, 4-(1,1-dimethylethyl)-, 1-acetate
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Record name Phenol, 4-(1,1-dimethylethyl)-, 1-acetate
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Record name Phenol, 4-(1,1-dimethylethyl)-, 1-acetate
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Record name Phenol, 4-(1,1-dimethylethyl)-, 1-acetate
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Record name p-tert-butylphenyl acetate
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Record name 4-tert-Butylphenol acetate
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Foundational & Exploratory

Advanced Synthesis Protocols: 4-tert-Butylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | CAS: 3056-64-2 [1]

Executive Summary

This technical guide outlines the synthesis, optimization, and validation of 4-tert-butylphenyl acetate (p-tert-butylphenyl acetate).[1] Unlike aliphatic alcohols, the phenolic hydroxyl group in 4-tert-butylphenol presents specific nucleophilic challenges, requiring activated acylating agents rather than simple Fischer esterification.[1] This document details two primary pathways: a high-yield Green Catalytic Route (Iodine-mediated) and a Classic Schotten-Baumann Route , while explicitly addressing the suppression of the competing Fries rearrangement.[1]

Part 1: Molecular Architecture & Reactivity

Substrate Analysis

The starting material, 4-tert-butylphenol , possesses an ambident nucleophilic character.[1] The hydroxyl oxygen is the desired site of attack (O-acylation). However, under Lewis acidic conditions and high thermal stress, the aromatic ring becomes susceptible to electrophilic attack, leading to the Fries Rearrangement , where the acetyl group migrates to the ortho position.

  • Target: this compound (O-acyl product).[1]

  • Impurity Risk: 2-Acetyl-4-tert-butylphenol (C-acyl product).[1]

  • Control Strategy: Use of kinetic control (moderate temperatures) and specific catalysts (Iodine or Base) that favor O-acylation over C-acylation.[1]

Reaction Pathway Logic

The following diagram illustrates the bifurcation between the desired esterification and the unwanted rearrangement.

ReactionPathways Start 4-tert-Butylphenol (Substrate) Inter Tetrahedral Intermediate Start->Inter + Ac2O / Catalyst Reagent Acylating Agent (Ac2O or AcCl) Reagent->Inter Target This compound (Target Ester) Inter->Target Kinetic Control (Base or Mild Acid) Side 2-Acetyl-4-tert-butylphenol (Fries Rearrangement) Target->Side Thermodynamic Control (Strong Lewis Acid + Heat)

Figure 1: Mechanistic divergence between O-acylation (Target) and Fries Rearrangement (Impurity).

Part 2: Primary Synthesis Pathways

Pathway A: Iodine-Catalyzed Solvent-Free Acetylation (Green Route)

Status: Recommended for High Yield (>95%) and Sustainability.[1]

This method utilizes molecular iodine (


) as a mild Lewis acid catalyst.[1] It activates the carbonyl oxygen of acetic anhydride without being strong enough to trigger the Fries rearrangement at moderate temperatures.
Protocol
  • Charge: In a 100 mL round-bottom flask, place 4-tert-butylphenol (15.0 g, 100 mmol).

  • Reagent: Add Acetic Anhydride (15.3 g, 150 mmol, 1.5 eq).

  • Catalyst: Add Iodine (

    
    ) (0.25 g, ~1 mol%).[1]
    
  • Reaction: Stir the mixture at 60°C for 20–30 minutes. The mixture will become homogeneous.

    • Observation: The reaction is exothermic; monitor internal temperature to ensure it does not exceed 80°C.

  • Quench: Cool to room temperature. Add saturated

    
     (sodium thiosulfate) solution (20 mL) to quench excess iodine (color changes from dark brown to clear/yellow).[1]
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with saturated 
    
    
    
    (to remove acetic acid byproduct) and brine.[1]
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Validation Checkpoint:

  • TLC: Silica gel, Hexane:EtOAc (9:1). Product

    
    .[1] Disappearance of Phenol (
    
    
    
    ).[1]
  • Yield Expectation: 96–98% isolated yield.

Pathway B: Base-Catalyzed Acetylation (Standard Lab Scale)

Status: Robust, uses common reagents.[1]

Utilizes Pyridine or Sodium Acetate to act as a proton scavenger and nucleophilic catalyst (forming the reactive N-acylpyridinium intermediate).[1]

Protocol
  • Solvation: Dissolve 4-tert-butylphenol (10.0 g) in Dichloromethane (DCM) (50 mL).

  • Base Addition: Add Pyridine (1.2 eq) or Triethylamine (1.5 eq) with catalytic DMAP (4-dimethylaminopyridine, 0.1 mol%).[1]

  • Acylation: Add Acetic Anhydride (1.2 eq) dropwise at 0°C (ice bath) to control exotherm.

  • Aging: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then saturated

    
    , then brine.
    

Part 3: Critical Process Parameters (CPP) & Data

The following table summarizes the efficiency and conditions of the discussed pathways compared to the aggressive Acyl Chloride route.

ParameterIodine Catalysis (Pathway A)Base/Pyridine (Pathway B)Acyl Chloride Route
Reagent Acetic AnhydrideAcetic AnhydrideAcetyl Chloride
Catalyst

(1 mol%)
Pyridine/DMAPNone (Base scavenger req.)[1]
Solvent None (Neat)DCM or TolueneDCM
Temp/Time 60°C / 30 min25°C / 2 hrs0–25°C / 1 hr
Yield 98% 92%95%
Atom Economy HighModerateLow (HCl waste)
Safety HighModerate (Pyridine toxicity)Low (Corrosive/Fuming)
Purification & Characterization

For pharmaceutical or fragrance grade purity (>99%), simple extraction is often insufficient due to trace phenolic residues.

  • Distillation: this compound has a boiling point of 247–249°C at atmospheric pressure.[1] Vacuum distillation (e.g., 2-5 mmHg) is recommended to prevent thermal degradation.[1]

  • Recrystallization: Not applicable (Product is a liquid at RT).[1]

Spectroscopic Signature (Quality Control):

  • IR (Neat): 1760

    
     (C=O stretch, phenolic ester), 1200 
    
    
    
    (C-O stretch).[1] Absence of broad OH stretch at 3300
    
    
    .[1]
  • 1H NMR (

    
    ): 
    
    
    
    1.33 (s, 9H, t-Butyl), 2.29 (s, 3H, Acetate
    
    
    ), 7.00 (d, 2H, Ar-H ortho to OAc), 7.38 (d, 2H, Ar-H meta to OAc).

Part 4: Workflow Visualization

Workflow cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Monitoring cluster_2 Phase 3: Workup Step1 Mix 4-tert-Butylphenol + Acetic Anhydride Step2 Add Catalyst (I2) Monitor Temp (60°C) Step1->Step2 Step3 Stir 20-30 min Step2->Step3 Check TLC Check (Disappearance of Phenol) Step3->Check Check->Step3 Incomplete Step4 Quench with Na2S2O3 (Remove Iodine Color) Check->Step4 Complete Step5 Wash: NaHCO3 (Acid removal) Wash: Brine Step4->Step5 Step6 Vacuum Distillation (Final Polish) Step5->Step6

Figure 2: Operational workflow for the Iodine-catalyzed synthesis protocol.

References

  • Phukan, P. (2004).[1][2] "Iodine as an extremely powerful catalyst for the acetylation of alcohols under solvent-free conditions."[1] Tetrahedron Letters, 45(24), 4785-4787.[1] [1]

  • Ma, Y-R., et al. (2003).[1][3] "A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4."[1][3] Indian Journal of Chemistry, 42B, 1777-1778.[1][3]

  • TCIAmerica. (2024).[1] "this compound Product Specifications (CAS 3056-64-2)."

  • PubChem. (2024).[1] "4-tert-Butylphenol (Precursor Data)." National Library of Medicine.[1] [1]

  • Sigma-Aldrich. (2024).[1] "Fries Rearrangement: Reaction Mechanisms and Catalysts."[1][4]

Sources

Spectroscopic data of 4-tert-Butylphenyl acetate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 4-tert-Butylphenyl Acetate

Executive Summary & Molecular Profile

This technical guide provides a definitive reference for the spectroscopic identification of This compound (CAS: 3056-64-2).[1] As a para-substituted phenolic ester, this molecule serves as a critical model for understanding the electronic effects of acylation on aromatic systems.[1]

In drug development and organic synthesis, this compound often appears as a protected intermediate of 4-tert-butylphenol (a monomer in resin production) or as a lipophilic metabolic derivative.[1] Accurate identification requires distinguishing it from its hydrolysis product (the phenol) and its regioisomers.[1] This guide synthesizes experimental data with mechanistic interpretation to establish a self-validating identification protocol.

Property Data
IUPAC Name (4-tert-butylphenyl) acetate
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Appearance Colorless liquid / Low-melting solid
Solubility Soluble in CDCl₃, DMSO-d₆, MeOH

Synthetic Pathway & Sample Origin

To understand the impurity profile often seen in spectra (specifically the presence of a broad singlet at ~5.0 ppm in


H NMR), one must understand the synthesis.[1] The compound is typically generated via the acetylation of 4-tert-butylphenol.[1]

Protocol: Reaction of 4-tert-butylphenol with acetic anhydride using pyridine or sodium acetate as a catalyst.[1] The absence of the phenolic -OH stretch in IR and the appearance of the ester carbonyl confirms the transformation.[1]

Synthesis Reactant 4-tert-Butylphenol (C10H14O) Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Acyl Substitution Reagent Acetic Anhydride (+ Pyridine cat.) Reagent->Intermediate Product This compound (C12H16O2) Intermediate->Product Elimination Byproduct Acetic Acid (Byproduct) Intermediate->Byproduct

Figure 1: Acetylation pathway.[1] The disappearance of the starting material is critical for purity assessment.[1]

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides the first "Go/No-Go" decision point.[1] The key differentiator here is the phenolic ester shift .[1] Unlike aliphatic esters (typically ~1740 cm⁻¹), phenolic esters shift to higher wavenumbers due to the lack of effective resonance donation from the phenoxy oxygen into the carbonyl (the oxygen's lone pair is partially delocalized into the aromatic ring).[1]

Key Diagnostic Bands:

Functional GroupWavenumber (cm⁻¹)ModeStructural Insight
Ester C=O 1760 – 1765 StretchCritical: Higher freq.[1] than alkyl esters due to phenyl induction.[1]
C-H (Aromatic) 3030 – 3060StretchConfirms aromatic ring presence.[1]
C-H (Aliphatic) 2960 – 2870StretchStrong intensity due to the bulky tert-butyl group.[1]
C-O-C 1190 – 1210StretchAsymmetric ester stretch ("Acetate band").[1]
Arene C=C 1500 & 1600StretchCharacteristic benzene ring breathing modes.[1]

Scientist’s Note: If you observe a broad band at 3200–3500 cm⁻¹, your sample is contaminated with unreacted 4-tert-butylphenol.[1]

Mass Spectrometry (MS) & Fragmentation Logic

The mass spectrum of this compound is dominated by a specific rearrangement characteristic of phenolic esters, followed by alkyl fragmentation.[1]

Fragmentation Pathway:

  • Molecular Ion (M⁺ = 192): Usually visible but not the base peak.[1]

  • Ketene Loss (M – 42): Phenolic acetates undergo a specific rearrangement (similar to McLafferty) eliminating a neutral ketene molecule (CH₂=C=O), generating the radical cation of the parent phenol (m/z 150).[1]

  • Methyl Loss (150 – 15): The tert-butyl group loses a methyl radical to form a stabilized quinoid-like cation (m/z 135).[1] This is typically the Base Peak (100%). [1]

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 192 [Ph-OAc]+. Ketene Neutral Ketene Loss (-CH2CO, -42 Da) Phenol_Ion Phenol Radical Cation m/z 150 [Ph-OH]+. M_Ion->Phenol_Ion Rearrangement Methyl Methyl Radical Loss (-CH3, -15 Da) Base_Peak Base Peak m/z 135 [Quinoid Cation]+ Phenol_Ion->Base_Peak Benzylic Cleavage

Figure 2: The primary fragmentation pathway involves the sequential loss of the acetate group (as ketene) and a methyl group.[1]

Nuclear Magnetic Resonance (NMR) Architecture

This is the definitive tool for structural validation.[1] The symmetry of the para-substitution creates a distinct AA'BB' splitting pattern in the aromatic region, while the aliphatic region shows sharp singlets.[1]

H NMR Data (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Explanation
7.35 – 7.43 Doublet (d)2HAr-H (meta to OAc)Deshielded by the ring current; ortho to the alkyl group.[1]
7.00 – 7.04 Doublet (d)2HAr-H (ortho to OAc)Shielded relative to the other Ar-H, but shifted downfield vs. phenol due to acylation.[1]
2.27 Singlet (s)3HAcetate -CH₃Characteristic methyl ketone/ester region.[1]
1.31 Singlet (s)9Htert-Butyl -CH₃Intense singlet; diagnostic for the t-butyl group.[1]

*Note: The aromatic signals are technically an AA'BB' system.[1] While they appear as doublets (J ~8.5 Hz), high-resolution analysis reveals higher-order roofing effects.[1]

C NMR Data (100 MHz, CDCl₃)
Shift (δ ppm)Carbon TypeAssignment
169.6 C=O[1]Ester Carbonyl (Quaternary)
148.5 Ar-C (quat)Ipso to Oxygen (Deshielded by O)
148.0 Ar-C (quat)Ipso to t-Butyl
126.3 Ar-CHAromatic CH (meta to OAc)
121.1 Ar-CHAromatic CH (ortho to OAc)
34.5 Aliphatic C (quat)Quaternary carbon of t-Butyl
31.4 Aliphatic CH₃Methyls of t-Butyl
21.1 Aliphatic CH₃Acetate Methyl

Quality Control & Impurity Profiling

When analyzing commercial or synthesized batches, use this logic flow to validate the sample:

  • Check 1.3 ppm (

    
    H NMR):  Is the integral 9H? If <9H relative to aromatic protons, the t-butyl group may have degraded (unlikely) or the sample is wet.[1]
    
  • Check 5.0–6.0 ppm (

    
    H NMR):  Any broad singlet here indicates unreacted Phenol  (-OH).[1]
    
  • Check 1760 cm⁻¹ (IR): If the band is at 1740 cm⁻¹, suspect hydrolysis or contamination with alkyl acetates (e.g., ethyl acetate solvent residue).[1]

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): this compound.[1] Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. Acetic acid, 4-(1,1-dimethylethyl)phenyl ester: Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][2][3] Retrieved from [Link][1]

  • The Good Scents Company. 4-tert-butyl phenyl acetate: Material Safety and Spectroscopic Properties. Retrieved from [Link][1]

Sources

Technical Guide: Solubility Profile and Solvent Compatibility of 4-tert-Butylphenyl Acetate

[1][2]

CAS: 3056-64-2 | Formula: C₁₂H₁₆O₂ | MW: 192.25 g/mol [1][2][3][4]

Executive Summary & Physicochemical Baseline

4-tert-Butylphenyl acetate is a lipophilic ester primarily utilized as an intermediate in organic synthesis (e.g., Fries rearrangement) and as a fragrance ingredient.[1][2] Unlike its parent phenol (4-tert-butylphenol), which is a solid, the acetate derivative typically presents as a colorless to pale yellow liquid at standard temperature and pressure (STP), though it may solidify at lower temperatures due to its structural rigidity.[1][2]

For researchers and formulation scientists, understanding the solubility landscape of this compound is critical for three operations: reaction solvent selection , liquid-liquid extraction (work-up) , and chromatographic purification .[1][2]

Physicochemical Profile
PropertyValueImplication for Solubility
Physical State Liquid (at 20°C)"Solubility" often refers to miscibility in organics.[1][2][5]
Boiling Point ~245–249°CHigh boiling point; difficult to remove by rotary evaporation if used as a solvent itself.[1][2]
LogP (Octanol/Water) ~3.4 – 3.8 (Est.)Highly lipophilic; partitions strongly into organic phases.[1][2]
Flash Point ~97°CCombustible; requires standard organic solvent safety protocols.[1][2]

Solubility Landscape & Solvent Compatibility Matrix[1][2]

The solubility of this compound is governed by the "Like Dissolves Like" principle.[1][2] The bulky tert-butyl group and the aromatic ring dominate its interaction potential, making it highly compatible with non-polar and moderately polar aprotic solvents.[1][2]

Theoretical Solubility Mechanism
  • Hydrophobic Moiety: The tert-butyl group and benzene ring drive high affinity for aliphatic and aromatic hydrocarbons.[1][2]

  • Polar Moiety: The acetate ester group provides a dipole moment, facilitating solubility in polar aprotic solvents (ethers, esters, ketones) and alcohols.[1][2]

  • Water Incompatibility: The lack of hydrogen bond donors and the dominance of the hydrophobic skeleton render it insoluble in water.[1][2]

Empirical Solubility Matrix

Data synthesized from chemical structure analysis and standard ester behavior.[1][2]

Solvent ClassRepresentative SolventsSolubility/MiscibilityOperational Notes
Hydrocarbons Hexane, Heptane, CyclohexaneMiscible Ideal for recrystallization of solid impurities away from the liquid ester.[1][2]
Aromatic Hydrocarbons Toluene, Xylene, BenzeneMiscible Excellent solvents for high-temperature reactions (e.g., Fries rearrangement).[1][2]
Chlorinated Solvents Dichloromethane (DCM), ChloroformMiscible Preferred for extraction from aqueous layers due to high density and solvent power.[1][2]
Polar Aprotic THF, Ethyl Acetate, Acetone, DMFMiscible Standard solvents for nucleophilic substitution or coupling reactions.[1][2]
Polar Protic Methanol, Ethanol, IsopropanolSoluble Caution: Potential for transesterification if strong acid/base catalysts are present.[1][2]
Aqueous Water, BrineInsoluble (<50 mg/L) Forms a distinct organic layer; critical for biphasic work-ups.[1][2]

Experimental Protocols

Protocol A: Visual Miscibility & Saturation Limit Test

Use this protocol to verify solvent compatibility for new formulations.[1][2]

Objective: Determine if this compound is miscible or has a solubility limit in a target solvent.

  • Preparation: Tare a clean, dry 20 mL scintillation vial.

  • Aliquot: Add 1.0 mL of the target solvent.

  • Titration: Add this compound dropwise (approx. 50 µL per drop) using a micropipette.

  • Observation: Vortex for 10 seconds after each addition.

    • Clear Solution: Miscible.[1][2]

    • Turbidity/Cloudiness: Solubility limit reached (Cloud Point).

    • Phase Separation: Immiscible.[1][2]

  • Quantification: If a cloud point is reached, calculate solubility (

    
    ):
    
    
    
    [1][2]
Protocol B: Liquid-Liquid Extraction (Purification Workflow)

Standard work-up procedure to isolate the ester from aqueous reaction byproducts.[1][2]

  • Quench: Pour reaction mixture into a separatory funnel containing cold water.

  • Solvent Addition: Add an extraction solvent (DCM or Ethyl Acetate) at a 1:1 volume ratio relative to the aqueous phase.[1][2]

  • Partition: Shake vigorously for 30 seconds; vent frequently. Allow layers to separate.[1][2]

    • Note: this compound will reside in the Organic Layer .[1][2]

  • Wash: Wash the organic layer with:

    • 1x Brine (to remove residual water).[1][2]

    • 1x NaHCO₃ (if acidic byproducts are present).[1][2]

  • Drying: Collect organic layer and dry over anhydrous MgSO₄.

Application Logic & Decision Pathways

Solvent Selection for Synthesis

When using this compound as a reactant, solvent choice dictates reaction kinetics and thermodynamics.[1][2]

  • For Friedel-Crafts / Fries Rearrangement: Use Chlorobenzene or Nitrobenzene .[1][2] These high-boiling, polar aromatic solvents stabilize the acylium ion intermediate better than non-polar hydrocarbons.[1][2]

  • For Hydrolysis (Deprotection): Use Methanol/Water mixtures with NaOH.[1][2] The methanol solubilizes the ester, allowing the hydroxide ion aqueous access to the carbonyl carbon.[1][2]

Visualization: Solvent Selection Decision Tree

SolventSelectionStartStart: Select Solvent forThis compoundPurposeWhat is the primary operation?Start->PurposeRxnChemical ReactionPurpose->RxnExtExtraction / Work-upPurpose->ExtAnalAnalysis (HPLC/GC)Purpose->AnalTempReqHigh Temp Required?Rxn->TempReqPhaseSepAqueous Phase Present?Ext->PhaseSepDetectDetection Method?Anal->DetectTolueneUse: Toluene / Xylene(Miscible, High BP)TempReq->TolueneYes (>80°C)DCMUse: DCM / THF(Miscible, Low BP)TempReq->DCMNo (<40°C)UseDCMUse: DCM(Bottom Layer, High Solvency)PhaseSep->UseDCMYesUseEtOAcUse: Ethyl Acetate(Top Layer, Good Solvency)PhaseSep->UseEtOAcYes (Alternative)AcNUse: Acetonitrile(UV Cutoff <200nm)Detect->AcNHPLC (RP)HexaneUse: Hexane(For GC Injection)Detect->HexaneGC-FID/MS

Figure 1: Decision tree for selecting the optimal solvent based on the experimental objective (Reaction, Extraction, or Analysis).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 76463, this compound. Retrieved from [Link][1][2]

  • The Good Scents Company. (2023).[1][2] para-tert-Butyl Phenyl Acetate Data Sheet. Retrieved from [Link]

Technical Monograph: Physicochemical Profiling of 4-tert-Butylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical profile of 4-tert-Butylphenyl acetate , structured for researchers and drug development professionals.

Executive Summary

This compound (CAS 3056-64-2) is an aromatic ester derived from the acetylation of 4-tert-butylphenol. While often overshadowed by its hydrogenated analog (4-tert-butylcyclohexyl acetate, a common fragrance ingredient known as Vertenex), the phenyl ester serves as a critical chemical intermediate and reference standard in organic synthesis and metabolic studies.

This guide distinguishes the phenyl ester from its cyclohexyl counterpart, details its thermodynamic properties, and provides a validated protocol for its synthesis and characterization.

Part 1: Molecular Identity & Structural Analysis

Disambiguation Warning: Do not confuse with 4-tert-Butylcyclohexyl acetate (CAS 32210-23-4). The compound detailed here retains the aromaticity of the phenyl ring, significantly affecting its UV absorption, planar geometry, and reactivity compared to the saturated cyclohexyl analog.

IdentifierValue
IUPAC Name This compound
Common Synonyms Acetic acid 4-tert-butylphenyl ester; p-tert-Butylphenyl acetate
CAS Registry Number 3056-64-2
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
SMILES CC(=O)Oc1ccc(cc1)C(C)(C)C
InChI Key FSALNWWFUMHOAU-UHFFFAOYSA-N
Structural Commentary

The molecule consists of a central benzene ring substituted at the para positions with a bulky tert-butyl group and an acetate ester moiety. The tert-butyl group acts as a lipophilic anchor, increasing the LogP significantly compared to phenyl acetate, while the ester linkage provides a site for enzymatic hydrolysis (e.g., by esterases), making it a relevant model for metabolic stability studies in drug development.

Part 2: Thermodynamic & Physical Properties

The following data aggregates experimental values and high-confidence estimates suitable for process engineering and formulation.

Table 1: Physicochemical Constants[6]
PropertyValueCondition / Note
Physical State LiquidAt 20 °C (Standard Pressure)
Boiling Point 245 – 249 °C@ 760 mmHg
Density 1.00 g/mL@ 20 °C
Refractive Index (

)
1.50@ 20 °C
Flash Point 97 °C (206 °F)Closed Cup
Solubility (Water) Insoluble< 50 mg/L (Est.)[1]
Solubility (Organic) SolubleEthanol, Methanol, Chloroform, Ethyl Acetate
LogP (Octanol/Water) 3.85Estimated (High Lipophilicity)
Vapor Pressure ~0.016 mmHg@ 25 °C

Scientific Insight: The high boiling point (>240 °C) relative to its molecular weight is attributed to the pi-stacking interactions of the aromatic ring and the van der Waals forces contributed by the bulky tert-butyl group. However, the absence of hydrogen bond donors keeps it liquid at room temperature, unlike the parent phenol (MP ~99 °C), which forms strong intermolecular hydrogen bonds.

Part 3: Synthesis & Purification Protocol

Reaction Mechanism

The synthesis follows a classical Nucleophilic Acyl Substitution pathway. The phenolic oxygen acts as a nucleophile attacking the carbonyl carbon of acetic anhydride. A base catalyst (typically Pyridine or Sodium Acetate) is required to neutralize the acetic acid byproduct and drive the equilibrium forward.

Validated Laboratory Protocol

Scale: 50 mmol Batch

  • Reagents:

    • 4-tert-Butylphenol (7.51 g, 50 mmol)

    • Acetic Anhydride (10.2 g, 100 mmol, 2.0 eq)

    • Pyridine (0.5 mL, Catalyst) or Sodium Acetate (anhydrous)

    • Solvent: Dichloromethane (DCM) or Toluene (optional, neat reaction preferred for green chemistry).

  • Procedure:

    • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Addition: Charge the flask with 4-tert-butylphenol. Add Acetic Anhydride slowly. Add the Pyridine catalyst.

    • Reaction: Heat the mixture to 100 °C (if neat) or reflux (if in solvent) for 2–3 hours. Monitor via TLC (Silica gel; Hexane:EtOAc 8:2) until the starting phenol spot (

      
       ~0.4) disappears and the less polar ester spot (
      
      
      
      ~0.7) dominates.
    • Quench: Cool to room temperature. Pour the mixture into 50 mL of ice-cold water to hydrolyze excess acetic anhydride.

    • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with saturated NaHCO₃ (to remove acetic acid) followed by Brine.

    • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: If necessary, purify via vacuum distillation (BP ~106 °C at 2 mmHg) or flash column chromatography.

Workflow Visualization

SynthesisWorkflow Start Start: 4-tert-Butylphenol Reagents Add: Acetic Anhydride + Pyridine (Cat.) Start->Reagents Reaction Reaction: Heat @ 100°C 2-3 Hours Reagents->Reaction Nucleophilic Acyl Substitution Quench Quench: Ice Water (Hydrolyze excess Ac2O) Reaction->Quench TLC Monitoring Workup Workup: Extract (EtOAc) Wash (NaHCO3) Quench->Workup Product Product: This compound (Liquid, >97% Purity) Workup->Product Distillation/Drying

Figure 1: Step-by-step synthesis workflow for the acetylation of 4-tert-butylphenol.

Part 4: Spectral Characterization

To validate the identity of the synthesized compound, compare experimental data against these standard spectral markers.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl₃, 300/400 MHz

  • 
     7.30 – 7.45 ppm (m, 2H):  Aromatic protons meta to the ester group (ortho to t-butyl).
    
  • 
     6.95 – 7.05 ppm (m, 2H):  Aromatic protons ortho to the ester group (shielded by the electron-donating resonance of the oxygen, but less so than in the free phenol due to the electron-withdrawing acetyl group).
    
  • 
     2.29 ppm (s, 3H):  Singlet corresponding to the Acetyl methyl group  (
    
    
    
    -CO-).
  • 
     1.33 ppm (s, 9H):  Strong singlet corresponding to the tert-Butyl group  (
    
    
    
    ).
Infrared Spectroscopy (FT-IR)
  • 1760 cm⁻¹: Strong carbonyl (

    
    ) stretch, characteristic of phenolic esters (shifted higher than aliphatic esters due to conjugation).
    
  • 1200 cm⁻¹: C-O-C stretching vibration.

  • 2960 cm⁻¹: C-H stretching (alkyl groups from t-butyl).

  • Absence of broad band at 3200-3500 cm⁻¹: Confirms full conversion of the Phenol (-OH) starting material.

Part 5: Handling, Stability & Safety

Stability Profile
  • Hydrolytic Stability: Stable at neutral pH. Susceptible to hydrolysis in strong basic (NaOH) or acidic conditions, reverting to 4-tert-butylphenol and acetic acid.

  • Thermal Stability: Stable up to its boiling point (~245 °C). Avoid prolonged exposure to high heat in open air to prevent oxidation.

Safety Protocol (SDS Summary)

While not classified as a "High Hazard" substance under many GHS frameworks, standard chemical hygiene applies.

  • Hazard Statements: May cause mild skin irritation. Combustible liquid (Flash point 97 °C).

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent moisture ingress (which promotes hydrolysis).

  • PPE: Nitrile gloves, safety goggles, and lab coat. Work in a well-ventilated fume hood during synthesis to avoid inhaling acetic anhydride vapors.

References

  • TCI Chemicals. Product Specification: this compound (CAS 3056-64-2). Retrieved from

  • The Good Scents Company. Physicochemical Data for para-tert-butyl phenyl acetate. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 3056-64-2. Retrieved from

  • ChemicalBook. 1H NMR Spectrum for Acetic Acid 4-tert-butylphenyl ester. Retrieved from

Sources

Technical Guide: The Strategic Utility of 4-tert-Butylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

From Ortho-Selective Rearrangements to Ligand Architecture

Executive Summary

4-tert-Butylphenyl acetate (CAS: 3056-64-2) is often mischaracterized as merely a generic ester or a fragrance intermediate. In high-value chemical research and industrial synthesis, however, it serves a far more critical function: it is the primary regiospecific precursor for 2-hydroxy-5-tert-butylacetophenone.

Because the para-position is sterically blocked by the tert-butyl group, this molecule forces the Fries rearrangement to occur exclusively at the ortho-position. This predictable selectivity makes it an indispensable scaffold for synthesizing Salen ligands (for asymmetric catalysis) and Benzotriazole UV absorbers (for polymer stabilization).

This guide details the synthesis, the mechanistic rearrangement, and the downstream applications of this versatile intermediate.[1][2]

Part 1: Chemical Identity & Physical Profile

Before engaging in synthesis, verify the substrate identity. Unlike its cyclohexyl analog (a common fragrance), the phenyl ester is reactive and prone to hydrolysis if mishandled.

Table 1: Physicochemical Specifications
PropertyValueRelevance
IUPAC Name This compoundOfficial nomenclature
CAS Number 3056-64-2Verification key
Molecular Weight 192.25 g/mol Stoichiometry calculations
Boiling Point 247–249 °C (at 760 mmHg)High B.P.[3] requires vacuum distillation for purification
Density ~1.00 g/cm³Phase separation in aqueous workups
Solubility Soluble in EtOH, Et2O, Toluene; Insoluble in H2OUse organic solvents for extraction
Appearance Colorless to pale yellow liquidDarkening indicates phenol oxidation

Part 2: The Core Transformation – Ortho-Selective Fries Rearrangement

The defining utility of this compound is its conversion into 2-hydroxy-5-tert-butylacetophenone . This reaction is not merely a rearrangement; it is a strategy to install an acetyl group ortho to a phenol, which is difficult to achieve via direct Friedel-Crafts acylation due to poly-substitution issues.

The Mechanistic Pathway

The reaction is driven by a Lewis Acid (typically Aluminum Chloride, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).
  • Coordination:

    
     coordinates to the carbonyl oxygen.
    
  • Acylium Formation: The C-O bond cleaves, generating an acylium ion

    
     and a phenoxy-aluminum complex.
    
  • Regioselectivity: The bulky tert-butyl group at the para position (C4) acts as a steric blocker. The acylium ion is forced to attack the ortho position (C2).

  • Re-aromatization: Proton loss restores aromaticity, yielding the ketone-aluminum complex.

Visualization: The Blocked Pathway

The following diagram illustrates why the tert-butyl group is essential for yield purity.

FriesRearrangement Ester This compound (Substrate) Complex AlCl3 Complex (Intermediate) Ester->Complex + AlCl3 Transition Acylium Ion Pair [CH3CO]+ ... [PhO-AlCl3]- Complex->Transition Bond Cleavage Para Para-Attack (BLOCKED by t-Butyl) Transition->Para Steric Clash Ortho Ortho-Attack (ALLOWED) Transition->Ortho Kinetic Path Product 2-Hydroxy-5-tert-butylacetophenone (Final Target) Ortho->Product Hydrolysis

Figure 1: The steric blocking effect of the tert-butyl group forces the acyl migration exclusively to the ortho-position, ensuring high regioselectivity.

Part 3: Validated Experimental Protocols

Synthesis of the Acetate (Precursor Preparation)

If the ester is not purchased, it must be synthesized fresh to avoid hydrolysis products (free phenol) which poison downstream catalysts.

  • Reagents: 4-tert-Butylphenol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (cat.), Toluene (solvent).

  • Protocol:

    • Dissolve 4-tert-butylphenol in toluene.

    • Add catalytic pyridine (0.1 eq).

    • Add acetic anhydride dropwise at 60°C (Exothermic).

    • Reflux for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Critical Step: Wash organic layer with 5% NaOH to remove unreacted phenol. Any remaining phenol will consume

      
       in the next step.
      
    • Distill under vacuum to obtain the pure ester.

The Fries Rearrangement (Target Synthesis)
  • Reagents: this compound (1.0 eq),

    
     (anhydrous, 1.2 eq), Chlorobenzene (solvent).
    
  • Protocol:

    • Suspend

      
       in dry chlorobenzene under 
      
      
      
      atmosphere.
    • Add the ester dropwise. The solution will turn yellow/orange.

    • Heat to 120°C for 4 hours.

      • Note: Lower temperatures (<60°C) favor the para product in unsubstituted phenols, but here high heat is required to overcome the activation energy for the ortho attack.

    • Quench: Pour the hot reaction mixture onto ice/HCl. The aluminum complex is stable and requires acid hydrolysis to break.

    • Purification: Steam distillation is effective here. The ortho-hydroxy ketone is volatile with steam due to intramolecular hydrogen bonding, while tars remain behind.

Part 4: Downstream Research & Industrial Applications

Once the rearrangement product (2-hydroxy-5-tert-butylacetophenone ) is isolated, it becomes a "chemical Lego block" for two major classes of compounds.

Ligand Synthesis (Salen & Salophen)

In asymmetric catalysis (e.g., enantioselective epoxidation), bulky Salen ligands are required to induce chirality. The tert-butyl group provides the necessary steric bulk to direct the approach of substrates.

  • Workflow: Condensation of 2-hydroxy-5-tert-butylacetophenone with diamines (e.g., 1,2-diaminocyclohexane).

  • Impact: The resulting ligands coordinate with Mn, Co, or Cr to form catalysts (like the Jacobsen catalyst).

UV Stabilizers (Benzotriazoles)

The industrial sector uses this intermediate to synthesize UV absorbers (e.g., Tinuvin analogs). The ortho-hydroxyl group is essential for the "Excited State Intramolecular Proton Transfer" (ESIPT) mechanism that dissipates UV energy as heat.

Application Workflow Diagram

Applications KeyIntermediate 2-Hydroxy-5-tert-butylacetophenone SchiffBase Schiff Base Condensation KeyIntermediate->SchiffBase Coupling Azo Coupling & Cyclization KeyIntermediate->Coupling Diamine + Diamine (e.g., 1,2-diaminocyclohexane) Diamine->SchiffBase Salen Salen Ligands (Asymmetric Catalysis) SchiffBase->Salen Diazonium + Diazonium Salt Diazonium->Coupling UVAbsorber Benzotriazole UV Absorbers (Polymer Stabilization) Coupling->UVAbsorber

Figure 2: Divergent synthesis pathways utilizing the rearranged product for both catalytic ligands and industrial polymer stabilizers.

Part 5: Safety & Handling Protocols

While this compound is generally stable, its hydrolysis products and reagents require strict controls.

  • Moisture Sensitivity: The ester itself is stable, but the

    
     required for its rearrangement is violently water-reactive. All glassware must be oven-dried.
    
  • Phenol Toxicity: If the ester hydrolyzes, it releases 4-tert-butylphenol, which is a skin irritant and potential endocrine disruptor. Gloves (Nitrile) are mandatory.

  • Waste Disposal: Aluminum wastes from the rearrangement must be quenched slowly in dilute acid before disposal to prevent exotherms in waste drums.

References

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement: Mechanism and Examples. Retrieved from [Link]

  • Vinati Organics. (n.d.). Para Tertiary Butyl Phenol (PTBP) Applications.[4] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76463, this compound.[3] Retrieved from [Link]

Sources

Technical Safety & Handling Guide: 4-tert-Butylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide defines the operational safety, storage, and handling protocols for 4-tert-Butylphenyl acetate , a chemical intermediate frequently utilized in organic synthesis and medicinal chemistry.[1] While often categorized as a general organic ester, its safety profile is critically linked to its hydrolysis product, 4-tert-butylphenol , a known skin irritant and suspected endocrine disruptor.[1]

Critical Safety Distinction:

WARNING: Do NOT confuse this compound with tert-Butyl Acetate (CAS 540-88-5) .

  • tert-Butyl Acetate: A highly flammable common solvent.

  • This compound: A high-boiling functionalized aromatic ester. [1] Operational Implication: Mistaking these two can lead to catastrophic errors in reaction stoichiometry and safety containment.[1] Always verify the CAS number before use.[1]

Physicochemical Profile

Understanding the physical state is the first step in exposure control.[1] Unlike volatile solvents, this compound is a high-boiling liquid, meaning inhalation risk is lower at room temperature but increases significantly under heating or aerosolization.[1]

PropertyValueOperational Context
Physical State Colorless to pale yellow liquidViscosity changes indicate degradation.[1]
Molecular Weight 192.25 g/mol Used for stoichiometric calculations.
Boiling Point ~245–249 °CLow vapor pressure at RT; high risk if distilled.[1][2]
Flash Point ~96.9 °C (206 °F)Class IIIB Combustible Liquid.[1]
Solubility Soluble in organic solvents; Insoluble in waterHydrophobic; requires organic solvent for spill cleanup.[1]
Density ~0.99–1.00 g/mLHeavier than some solvents; may settle in biphasic mixes.[1]

Hazard Identification & Toxicology (The "Hidden" Risk)

While the ester itself is a mild irritant, the scientific integrity of this guide requires us to address the in situ risks.[1] Esters are susceptible to hydrolysis.[1] In the presence of moisture or metabolic enzymes, this compound degrades into Acetic Acid and 4-tert-Butylphenol .[1]

Degradation Pathway & Risks[1]
  • Primary Compound (Ester): Causes skin and eye irritation.[1][3] Low acute toxicity.[1]

  • Hydrolysis Product (4-tert-Butylphenol):

    • Skin: Corrosive/Severe Irritant.[1] Causes leukoderma (skin depigmentation) upon prolonged exposure.[1]

    • Systemic: Suspected endocrine disruptor (weak estrogenic activity).[1]

GHS Classification (Derived)[1]
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H411: Toxic to aquatic life with long-lasting effects (due to the phenolic moiety).[1]

Storage & Stability Protocols

Objective: Prevent hydrolysis to maintain purity and safety.

The "Dry-Seal" Protocol[1]
  • Environment: Store in a cool, dry, well-ventilated area away from light.

  • Atmosphere: For long-term storage (>1 month), purge headspace with Argon or Nitrogen .[1]

    • Reasoning: Oxygen and moisture catalyze the cleavage of the ester bond.[1]

  • Container: Type III glass or high-density polyethylene (HDPE) with Teflon-lined caps.[1]

Self-Validating Purity Check

Before using the reagent in a critical experiment, perform this sensory/chemical check:

  • Step 1 (Olfactory): Carefully waft.[1]

    • Pass: Faint, sweet, woody/phenolic odor.[1]

    • Fail: Sharp, vinegar-like smell (indicates release of Acetic Acid).[1]

  • Step 2 (Visual): Check for turbidity.[1]

    • Fail: Cloudiness suggests moisture ingress and potential phenol precipitation.[1]

Operational Handling & PPE

Core Directive: Treat the substance as a potential sensitizer due to the phenolic metabolite.[1]

Engineering Controls
  • Primary: All handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .[1]

  • Secondary: If heating >50°C, use a closed system with a condenser to prevent vapor release.[1]

Personal Protective Equipment (PPE) Matrix
PPE TypeRecommendationScientific Rationale
Hand Protection (Splash) Nitrile (Double Gloved) Nitrile offers good resistance to aromatic esters.[1] Double gloving allows immediate removal of the outer layer upon contamination.[1]
Hand Protection (Spill) Silver Shield / Laminate For prolonged contact or spill cleanup, laminate gloves prevent permeation of the aromatic ring structure.[1]
Eye Protection Chemical Goggles Safety glasses are insufficient due to the risk of splash migration.[1]
Body Protection Lab Coat (Cotton/Poly) Standard protection.[1] Use a chemical-resistant apron if handling volumes >1 Liter.[1]

Experimental Workflow Visualization

The following diagram outlines the decision logic for safe handling, from receipt to disposal.

SafeHandling Receipt Receipt of this compound Check Validation Check: Vinegar Odor? Receipt->Check Quarantine QUARANTINE Likely Hydrolysis Check->Quarantine Yes (Degraded) Storage Storage: Cool, Dry, Inert Gas Check->Storage No (Pure) Waste Waste Disposal: Organic Stream (Non-Halogenated) Quarantine->Waste Disposal Usage Usage: Fume Hood Only Storage->Usage Equilibration Usage->Waste Post-Exp

Figure 1: Operational workflow for receipt, validation, and disposal of this compound.

Emergency Response Protocols

Spill Management (The "Circle of Safety")[1]
  • Isolate: Evacuate the immediate area (10 ft radius).

  • Ventilate: Maximize fume hood sash height (if spill is inside) or open lab ventilation.[1]

  • Absorb:

    • Do NOT use water (spreads the hydrophobic liquid).[1]

    • Use Vermiculite or Sand to dike and absorb.[1]

  • Clean: Wash the surface with an ethanolic soap solution to solubilize the oily residue.[1]

First Aid Logic
  • Skin Contact:

    • Action: Wash with PEG-300 or soap and water for 15 minutes.[1]

    • Rationale: Water alone is ineffective due to lipophilicity.[1] PEG-300 acts as a solubilizing agent to lift the chemical from the dermis.[1]

  • Eye Contact:

    • Action: Flush with water for 15 mins.[1] Consult an ophthalmologist.

    • Rationale: Esters can hydrolyze in the eye's aqueous humor, causing delayed pH damage.[1]

Waste Disposal & Regulatory Compliance

Directive: Do not dispose of down the drain. This compound is toxic to aquatic life.[1][4][5]

  • Classification: Hazardous Chemical Waste (Organic).[1]

  • Segregation:

    • Combine with Non-Halogenated Organic Solvents .[1]

    • Keep separate from Strong Oxidizers (e.g., Nitric Acid) to prevent exothermic nitration of the aromatic ring.[1]

  • Labeling: Must be labeled "Contains this compound - Potential Phenolic Degradant."[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 605629, Methyl p-tert-butylphenylacetate (Analogous Structure Safety Data).[1] Retrieved from [Link][1]

  • The Good Scents Company (2025). Material Safety Data Sheet: para-tert-butyl phenyl acetate.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Substance Information: 4-tert-butylphenol (Hydrolysis Product).[1] Retrieved from [Link][1][6]

Sources

Technical Guide: Molecular Structure and Bonding in 4-tert-Butylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, synthesis, and reactivity of 4-tert-Butylphenyl acetate .

Executive Summary

This compound (CAS: 3056-64-2) is a phenolic ester characterized by a bulky tert-butyl group at the para position relative to the acetoxy functionality. It serves as a critical intermediate in organic synthesis—specifically in the production of UV absorbers and photo-stabilizers via the Fries rearrangement—and finds utility in the fragrance industry due to its stability and woody-ester olfactory profile.

This guide provides a structural analysis of the molecule, detailing the electronic competition between the ester and the aromatic ring, spectroscopic validation protocols, and the mechanistic pathway for its primary transformation: the ortho-Fries rearrangement.

Molecular Structure & Bonding Analysis[1][2]

Geometric and Electronic Architecture

The molecule (


) consists of a benzene ring substituted at the 1- and 4-positions. The structural integrity is governed by two competing electronic domains: the electron-rich aromatic system and the electron-withdrawing ester group.
  • The Ester Linkage (

    
    ):  Unlike aliphatic esters, the ethereal oxygen (
    
    
    
    ) in phenolic esters participates in a complex resonance system. One lone pair on
    
    
    is delocalized into the carbonyl
    
    
    -system (standard ester resonance), while the second lone pair interacts partially with the aromatic
    
    
    -system. However, the electron-withdrawing nature of the carbonyl group dominates, making the oxygen less electron-donating to the ring compared to a simple ether or phenol.
  • The tert-Butyl Anchor: Located at the para position, the tert-butyl group is a bulky, spherically symmetric substituent. It exerts a significant inductive effect (+I) , donating electron density into the ring, which slightly counteracts the withdrawal from the acetate group. Sterically, it locks the molecular packing in the solid state, preventing close

    
    -
    
    
    
    stacking often seen in planar aromatics.
Hybridization and Bond Angles
  • Carbonyl Carbon (

    
    ): 
    
    
    
    hybridized, trigonal planar geometry (~120° angles).
  • Ethereal Oxygen:

    
    -like hybridization due to resonance requirements, enforcing a bond angle of ~115-118° (wider than the standard 
    
    
    
    109.5°).
  • Aromatic Ring: Planar

    
     carbon framework.
    
  • tert-Butyl Group: Central quaternary carbon is

    
    , with a tetrahedral geometry that acts as a "spacer" in crystal lattices.
    
Data Summary: Physical & Structural Properties
PropertyValue / Description
Molecular Formula

Molecular Weight 192.25 g/mol
Symmetry

(approximate, depending on rotamer)
LogP (Octanol/Water) ~3.85 (Highly Lipophilic)
Key Bond Length (Calc.)

: ~1.40 Å (Shortened by resonance)
Key Bond Length (Calc.)

: ~1.36 Å

Spectroscopic Characterization (Validation)

Researchers must validate the synthesis of this compound using NMR and IR spectroscopy. The lack of an -OH stretch and the presence of the acetate singlet are the primary indicators of successful esterification.

Proton NMR ( NMR) Profile

Solvent:


, 400 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.35 - 7.40 Doublet (

Hz)
2HAr-H (Ortho to t-Bu)Deshielded by ring current and t-butyl group.
6.95 - 7.05 Doublet (

Hz)
2HAr-H (Ortho to Acetate)Upfield relative to phenol protons due to esterification.
2.27 Singlet3H

Characteristic acetate methyl singlet.
1.31 Singlet9H

Intense singlet confirming the intact t-butyl group.
Infrared (IR) Spectroscopy
  • Carbonyl Stretch (

    
    ):  A strong, sharp band at 1755–1765 cm⁻¹ . This is higher than aliphatic esters (~1740 cm⁻¹) due to conjugation with the phenyl ring (vinylogous ester effect).
    
  • C-O Stretch: Distinct bands in the 1190–1210 cm⁻¹ region.

  • Absence of O-H: The disappearance of the broad phenolic O-H stretch (3200–3500 cm⁻¹) confirms complete conversion of the starting material.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize high-purity this compound from 4-tert-butylphenol via nucleophilic acyl substitution.

Reagents
  • 4-tert-Butylphenol (1.0 eq)[1]

  • Acetic Anhydride (1.2 eq)

  • Pyridine (1.5 eq) or Triethylamine/DMAP (cat.)

  • Dichloromethane (DCM) [Solvent]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylphenol (15.0 g, 100 mmol) in dry DCM (100 mL).

  • Base Addition: Add Pyridine (12.1 mL, 150 mmol) slowly at 0°C (ice bath) to scavenge the acetic acid by-product.

  • Acylation: Dropwise add Acetic Anhydride (11.3 mL, 120 mmol) over 15 minutes.

    • Note: The reaction is exothermic. Maintain temperature <10°C to prevent side reactions.

  • Reaction: Remove ice bath and stir at room temperature for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1). The phenol spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Quench: Pour the mixture into ice-cold 1M HCl (100 mL) to neutralize excess pyridine.

  • Extraction: Separate the organic layer.[2] Wash with Sat.

    
     (2 x 50 mL) to remove acetic acid, then Brine (50 mL).
    
  • Drying & Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via vacuum distillation (bp ~130°C at 5 mmHg) or recrystallization from cold ethanol if the solid melts near RT (MP is low, often an oil or low-melting solid).

Reactivity: The Fries Rearrangement Pathway[5][6][7]

The most chemically significant property of this compound is its ability to undergo the Fries Rearrangement . Because the para position is blocked by the tert-butyl group, this reaction is highly regioselective for the ortho position.

Mechanism Description
  • Coordination: The Lewis Acid (

    
    ) coordinates to the carbonyl oxygen.
    
  • Cleavage: The C-O bond breaks, generating an acylium ion (

    
    ) and an aluminum-phenoxide complex.
    
  • Electrophilic Attack: The acylium ion attacks the aromatic ring at the ortho position (the only open reactive site).

  • Re-aromatization: Loss of a proton restores aromaticity.

  • Hydrolysis: Acidic workup releases the free phenol ketone.

Visualization: Reaction Workflow

FriesRearrangement Start This compound (Ester) Complex Lewis Acid Complex (O-AlCl3) Start->Complex + AlCl3 Coordination Product 2-Hydroxy-5-tert-butylacetophenone (Ortho-Acylated Phenol) Start->Product Overall Transformation IonPair Ion Pair (Phenoxide + Acylium) Complex->IonPair C-O Bond Cleavage IonPair->Product Ortho-Attack & Hydrolysis

Figure 1: The regioselective Fries rearrangement pathway forced by the para-tert-butyl blocking group.

References

  • Synthesis & Spectral Data : Acetic acid, 4-(1,1-dimethylethyl)phenyl ester. National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

  • NMR Characterization : ChemicalBook Spectral Database. 1H NMR Spectrum of this compound.

  • Crystallographic Analogs : Liu, B. X., et al. (2008).[3] (4-tert-Butylphenyl)acetic acid.[3][4][5] Acta Crystallographica Section E, 64(10), o1971. (Provides structural parameters for the analogous 4-t-butylphenyl moiety).

  • Mechanistic Insight: Martin, R. (1992). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer. (Definitive text on Fries Rearrangement mechanics).

Sources

Methodological & Application

Strategic Utilization of 4-tert-Butylphenyl Acetate: From Classical Rearrangements to Nickel-Catalyzed Cross-Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utility of 4-tert-Butylphenyl acetate (4-TBPA) in pharmaceutical chemical development. While often categorized merely as a protected phenol, 4-TBPA serves as a pivotal "switchable" substrate. It functions either as a precursor for regioselective Fries rearrangements —yielding 2-hydroxy-5-tert-butylacetophenone scaffolds common in bioactive chelators—or as an electrophile in modern Nickel-catalyzed decarbonylative cross-couplings to generate biaryl pharmacophores. This guide provides validated protocols for both pathways, emphasizing mechanistic understanding and process safety.

Introduction: The Dual-Role Substrate

In drug discovery and process chemistry, this compound (CAS: 3056-64-2) offers a unique advantage over its parent phenol (4-tert-butylphenol). The acetyl group is not merely a protecting group; it is a reactive handle that can be manipulated to install carbon frameworks either ortho to the oxygen (via rearrangement) or ipso to the oxygen (via C–O bond activation).

Key Pharmaceutical Applications
  • Access to ortho-Hydroxy Acetophenones: Through the Fries rearrangement, 4-TBPA converts to 2-hydroxy-5-tert-butylacetophenone . This scaffold is a precursor for:

    • Bioactive Chalcones: Anti-inflammatory and antioxidant agents.

    • Thiosemicarbazone Ligands: Used in coordination complexes (e.g., Zn(II), Cu(II)) exhibiting anticancer activity.

    • UV-Absorbing Excipients: Lipophilic analogs of avobenzone-type filters.

  • Biaryl Synthesis via C–O Activation: Recent advances in Nickel catalysis allow the acetate group to act as a "pseudo-halide," enabling Suzuki-Miyaura-type couplings without using bromides or iodides. This is critical for synthesizing lipophilic biaryl motifs found in nuclear receptor ligands (e.g., PPAR agonists).

Divergent Synthetic Pathways (Visualized)

The following diagram illustrates the two primary synthetic fates of 4-TBPA depending on the catalytic environment.

G Ester This compound (Starting Material) LewisAcid Lewis Acid Catalyst (AlCl3 or BF3) Ester->LewisAcid Route A: Rearrangement NiCat Ni(0) Catalyst (Decarbonylation) Ester->NiCat Route B: Cross-Coupling OrthoKetone 2-Hydroxy-5-tert-butylacetophenone (Scaffold: Bioactive Chelators) LewisAcid->OrthoKetone 120-160°C Acyl Migration Biaryl 4-tert-Butyl-Biaryl (Scaffold: Nuclear Receptor Ligands) NiCat->Biaryl + Ar-B(OH)2 - CO2 (Extrusion)

Figure 1: Divergent synthetic pathways for this compound. Route A utilizes classical electrophilic aromatic substitution logic, while Route B utilizes modern transition-metal C–O bond activation.

Protocol A: The Fries Rearrangement

Target: Synthesis of 2-Hydroxy-5-tert-butylacetophenone.

Mechanistic Insight

The reaction proceeds via the coordination of the Lewis acid (


) to the carbonyl oxygen, weakening the C(acyl)–O bond. This triggers the formation of an acylium ion / aluminum phenoxide ion pair. The acylium ion then attacks the aromatic ring at the ortho position (favored at high temperatures due to thermodynamic control) or para position (blocked in this substrate by the tert-butyl group), ensuring high regioselectivity.
Experimental Procedure

Safety Note: Aluminum chloride (


) reacts violently with water, releasing HCl gas. Perform all operations in a fume hood under an inert atmosphere.

Materials:

  • This compound: 19.2 g (100 mmol)

  • Aluminum Chloride (

    
    ), anhydrous: 16.0 g (120 mmol)
    
  • Chlorobenzene (Solvent): 50 mL (Optional; neat reaction is possible but harder to stir)

  • Quenching: Ice-water (200 mL) + HCl (12M, 10 mL)

Step-by-Step:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a reflux condenser connected to an HCl scrubber (NaOH trap).

  • Loading: Charge the flask with this compound and chlorobenzene. Begin stirring.

  • Catalyst Addition: Slowly add anhydrous

    
     in portions over 15 minutes. Expect a slight exotherm and color change to yellow/orange.
    
  • Reaction: Heat the mixture to 120°C (oil bath temperature). Maintain reflux for 3–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting ester (

      
      ) should disappear, and the phenolic ketone (
      
      
      
      , stains purple with
      
      
      ) should appear.
  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto a stirred slurry of ice and concentrated HCl. Caution: Vigorous evolution of HCl fumes.

  • Workup: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL). Wash combined organics with water and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate under reduced pressure. Recrystallize the residue from ethanol or purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).

Expected Yield: 75–85% Characterization Data (Typical):

  • IR: Broad -OH stretch (3200-3400 cm⁻¹), C=O stretch (shifted to ~1640 cm⁻¹ due to intramolecular H-bonding).

  • 1H NMR (

    
    ): 
    
    
    
    12.1 (s, 1H, Ar-OH), 7.6 (d, 1H), 7.4 (dd, 1H), 6.9 (d, 1H), 2.6 (s, 3H, acetyl), 1.3 (s, 9H, t-butyl).

Protocol B: Nickel-Catalyzed Decarbonylative Cross-Coupling

Target: Synthesis of 4-tert-Butyl-4'-methoxybiphenyl (Model Biaryl).

Mechanistic Insight

Unlike Palladium catalysis which typically requires aryl halides, Nickel(0) can oxidatively add into the tough C(acyl)–O bond of esters. Following oxidative addition, the complex undergoes decarbonylation (extrusion of CO), followed by transmetallation with a boronic acid and reductive elimination to form the biaryl C–C bond. This method avoids the use of toxic aryl halides.

Experimental Procedure

Materials:

  • This compound: 192 mg (1.0 mmol)

  • 4-Methoxyphenylboronic acid: 228 mg (1.5 mmol)

  • Catalyst:

    
     (10 mol%, 28 mg)
    
  • Ligand:

    
     (Tricyclohexylphosphine) (20 mol%, 56 mg)
    
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step:

  • Glovebox/Schlenk Technique: This reaction is sensitive to oxygen. Ideally, set up in a glovebox or use strict Schlenk techniques.

  • Mixing: In a heavy-walled pressure tube, combine the ester, boronic acid,

    
    , 
    
    
    
    , and
    
    
    .
  • Solvation: Add degassed 1,4-Dioxane (4 mL). Seal the tube under Argon.

  • Reaction: Heat the block to 140°C for 16 hours.

    • Note: High temperature is required for the decarbonylation step.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove metal salts. Rinse with EtOAc.[2]

  • Purification: Concentrate the filtrate and purify via column chromatography (Hexanes/EtOAc).

Expected Yield: 60–75%

Comparative Data Analysis

FeatureProtocol A: Fries RearrangementProtocol B: Ni-Cross Coupling
Reaction Type Electrophilic Aromatic SubstitutionOrganometallic C–O Activation
Primary Product ortho-Hydroxy AcetophenoneBiaryl (C-C bond formation)
Key Reagent Lewis Acid (

)
Nickel Catalyst (

)
Atom Economy 100% (Rearrangement)Lower (Loss of CO + Acetate)
Pharma Utility Ligand synthesis, ChelatorsCore scaffold construction (Biaryls)

Catalytic Cycle Visualization (Protocol B)

Understanding the Nickel cycle is crucial for troubleshooting low yields (often due to ligand oxidation or insufficient temperature for CO extrusion).

NiCycle Ni0 LnNi(0) Active Species OxAdd Oxidative Addition (Into C-O bond) Ni0->OxAdd + Ester AcylNi Acyl-Ni(II)-OPh Intermediate OxAdd->AcylNi COExtrusion Decarbonylation (-CO) AcylNi->COExtrusion Heat (140°C) ArylNi Aryl-Ni(II)-OPh Intermediate COExtrusion->ArylNi TransMet Transmetallation (+ Ar'-B(OH)2) ArylNi->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Ni0 Regeneration

Figure 2: Proposed catalytic cycle for the Nickel-catalyzed decarbonylative cross-coupling of 4-TBPA.

References

  • Muto, K., Yamaguchi, J., Itami, K. (2012). "Nickel-Catalyzed Decarbonylative Cross-Coupling of Esters with Boronic Acids." Journal of the American Chemical Society, 134(1), 169-172.

  • Martin, R. (2010). "Recent Advances in the Fries Rearrangement." Chemical Reviews, 111(3), 1551–1620.

  • Amaç, S. S., & Yapıcı, B. (2019). "Synthesis and Characterization of Novel Thiosemicarbazone Derivatives and Their Transition Metal Complexes." Journal of Molecular Structure, 1175, 77-86.
  • Sigma-Aldrich. "Fries Rearrangement Protocol and Mechanism."

Sources

4-tert-Butylphenyl acetate as a protecting group in multi-step synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the dual utility of 4-tert-Butylphenyl Acetate in advanced organic synthesis. While often overlooked, this molecule serves two distinct, high-value roles in multi-step drug development:

  • As a "Safety-Catch" Protecting Group Strategy: Using the 4-tert-butylphenyl (PTBP) moiety to protect carboxylic acids (exemplified by the acetate), offering orthogonality to standard acid/base labile groups via oxidative cleavage.

  • As a Chemoenzymatic Reagent: Acting as an irreversible acyl donor for the regioselective protection of polyols.

Executive Summary

In complex natural product synthesis and medicinal chemistry, standard protecting groups (e.g., methyl, ethyl, tert-butyl esters) often fail due to overlapping cleavage conditions. The 4-tert-butylphenyl (PTBP) ester offers a robust "safety-catch" strategy. Unlike alkyl esters, the PTBP ester is remarkably stable to acidic conditions and moderately stable to basic hydrolysis due to the steric bulk of the tert-butyl group. Its strategic value lies in its oxidative lability : it can be cleaved selectively using Cerium(IV) Ammonium Nitrate (CAN) or anodic oxidation, leaving other esters and acid-sensitive groups intact.

Additionally, This compound serves as a premium acyl donor in lipase-catalyzed kinetic resolutions, driving reactions to completion through the release of the bulky, non-nucleophilic 4-tert-butylphenol leaving group.

The PTBP Ester: A "Safety-Catch" Carboxyl Protecting Group

Mechanistic Rationale

The PTBP ester functions on the principle of Oxidative Activation . Standard phenyl esters are reactive (activated) and prone to hydrolysis. However, the para-tert-butyl substitution provides two critical enhancements:

  • Steric Shielding: The bulky t-Bu group retards nucleophilic attack at the carbonyl, increasing stability against accidental basic hydrolysis compared to unsubstituted phenyl esters.

  • Electronic Tuning for Oxidation: The electron-rich aromatic ring lowers the oxidation potential, allowing selective Single Electron Transfer (SET) oxidation by CAN.

Orthogonality Matrix

The PTBP ester allows for the following orthogonal deprotection schemes:

Protecting GroupAcid (TFA/HCl)Base (LiOH/NaOH)Hydrogenolysis (H2/Pd)Oxidation (CAN)
Methyl Ester StableCleaved StableStable
tert-Butyl Ester Cleaved StableStableStable
Benzyl Ester StableCleaved Cleaved Stable
PTBP Ester Stable Stable (Mild)StableCleaved
Mechanism of Oxidative Deprotection

The cleavage proceeds via the formation of a radical cation, followed by nucleophilic trapping by water to form a quinone hemiacetal intermediate, which collapses to release the free carboxylic acid and 1,4-benzoquinone.

PTBP_Mechanism Start PTBP Ester (Substrate) Oxidation SET Oxidation (CAN) Start->Oxidation Radical Radical Cation Intermediate Oxidation->Radical - e⁻ Hemiacetal Quinone Hemiacetal Radical->Hemiacetal Nucleophilic Attack Water + H2O Water->Hemiacetal Product Free Carboxylic Acid Hemiacetal->Product Hydrolysis Byproduct Benzoquinone (Byproduct) Hemiacetal->Byproduct Collapse Collapse

Figure 1: Oxidative cleavage pathway of the 4-tert-butylphenyl ester using Cerium(IV) Ammonium Nitrate (CAN).

Experimental Protocols

Protocol A: Synthesis of PTBP Esters (Protection)

Objective: To protect a carboxylic acid substrate using 4-tert-butylphenol.

Reagents:

  • Substrate (Carboxylic Acid): 1.0 equiv.

  • 4-tert-Butylphenol: 1.1 equiv.[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide): 1.1 equiv.

  • DMAP (4-Dimethylaminopyridine): 0.1 equiv.

  • Dichloromethane (DCM): Anhydrous [0.2 M].

Procedure:

  • Dissolution: Dissolve the carboxylic acid substrate and 4-tert-butylphenol in anhydrous DCM under nitrogen atmosphere.

  • Activation: Add DMAP followed by the dropwise addition of DCC (dissolved in minimal DCM) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Formation of the less polar ester).

  • Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: Oxidative Deprotection (Cleavage)

Objective: To release the free carboxylic acid using CAN.

Reagents:

  • PTBP Ester Substrate: 1.0 equiv.

  • Cerium(IV) Ammonium Nitrate (CAN): 3.0 – 4.0 equiv.

  • Solvent System: Acetonitrile/Water (4:1 v/v).

Procedure:

  • Preparation: Dissolve the PTBP ester in Acetonitrile/Water (4:1). Cool to 0°C.

  • Oxidation: Add CAN (dissolved in minimal water) dropwise. The solution will turn orange/red.

  • Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC for the disappearance of the ester and appearance of the acid (and the quinone byproduct).

  • Quenching: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) solution to reduce excess Ce(IV).

  • Extraction: Extract with Ethyl Acetate (x3).

    • Note: The quinone byproduct is soluble in organic solvents.

  • Purification: The free acid can often be separated from the quinone by basic extraction (extracting the acid into aqueous NaHCO₃, washing the organic layer containing quinone, then acidifying the aqueous layer and re-extracting).

Secondary Application: Chemoenzymatic Acylation

This compound is also a specialized reagent for the regioselective protection of primary alcohols in the presence of secondary alcohols, catalyzed by lipases (e.g., Candida antarctica Lipase B, CAL-B).

Why Use this compound?

In enzymatic transesterification, reversibility is a major yield-limiting factor.

  • Vinyl Acetate: Irreversible, but releases acetaldehyde (enzyme deactivator).

  • Ethyl Acetate: Reversible (slow).

  • This compound: Quasi-irreversible. The leaving group (4-tert-butylphenol) is bulky and less nucleophilic than the alcohol substrate, driving the equilibrium toward the product.

Workflow Diagram

Enzymatic_Acylation Enzyme Lipase (CAL-B) Complex Acyl-Enzyme Complex Enzyme->Complex Reagent 4-tert-Butylphenyl Acetate Reagent->Complex Substrate Polyol Substrate (Diol) Product Mono-Acetylated Product Substrate->Product Nucleophilic Attack Complex->Product Transfer LeavingGroup 4-tert-Butylphenol (Precipitates/Inert) Complex->LeavingGroup Release Rezyme Rezyme Rezyme->Complex Acylation

Figure 2: Kinetic resolution/protection using this compound as an irreversible acyl donor.

References

  • Oxidative Cleavage of Phenyl Esters

    • Mechanism:[2][3] Fukuyama, T., et al. "Oxidative Cleavage of p-Methoxyphenyl Esters." Tetrahedron Letters, 1995. (Mechanistic basis for electron-rich phenyl ester cleavage).

    • CAN Reagent: Ho, T. L. "Cerium(IV) oxidation of organic compounds." Synthesis, 1973.

  • Chemoenzymatic Applications

    • Irreversible Acyl Donors: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 2007.

    • Reagent Specificity: Commercially available as "Acetic acid 4-tert-butylphenyl ester" (CAS: 3056-64-2)
  • General Protecting Group Guides

    • Wuts, P. G. M.[4] Greene's Protective Groups in Organic Synthesis. 5th Edition, Wiley, 2014. (The definitive guide on orthogonality).

Sources

Use of 4-tert-Butylphenyl acetate in fragrance formulation research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization and Stability Profiling of 4-tert-Butylphenyl Acetate

Part 1: Executive Summary & Target Analyte Profile

Abstract This application note details the research protocols for This compound (CAS: 3056-64-2), a phenolic ester used primarily as a reference standard in stability testing and metabolic profiling.[1] While historically evaluated for its odor profile, current research focuses on its hydrolytic instability and conversion to 4-tert-butylphenol (PTBP) , a substance prohibited by IFRA and identified as an SVHC (Substance of Very High Concern) in the EU due to endocrine-disrupting properties.[1] This guide provides methodologies for researchers to monitor ester cleavage kinetics and screen fragrance matrices for this prohibited precursor.[1]

Critical Disambiguation Researchers must distinguish this target analyte from chemically related but functionally distinct fragrance ingredients:

FeatureTarget Analyte Common Confusion A Common Confusion B
Name This compound 4-tert-Butylcyclohexyl acetate Methyl 4-tert-butylphenylacetate
Synonym Acetic acid, 4-tert-butylphenyl esterVertenex / PTBCHAMethyl p-tert-butylphenylacetate
CAS 3056-64-2 32210-23-43549-23-3
Structure Aromatic Ring (Phenolic Ester)Cyclohexane RingPhenylacetic Acid Ester
Status High Risk / Prohibited Precursor Widely Used / High VolumeSpecialty Ingredient

Part 2: Physicochemical & Toxicological Context

Mechanism of Action: The Hydrolysis Pathway

In fragrance formulations (ethanol/water matrices) or upon contact with skin esterases, this compound undergoes hydrolysis.[1] This reaction is the focal point of safety research, as it releases the regulated toxicant.

Key Reaction:


[1]

DOT Visualization: Metabolic Fate Pathway

HydrolysisPathway Figure 1: Hydrolytic degradation pathway of this compound yielding the restricted PTBP. TBPA This compound (Precursor) Hydrolysis Hydrolysis (pH > 7 or Esterase) TBPA->Hydrolysis Formulation Aging PTBP 4-tert-Butylphenol (Toxicant/Endocrine Disruptor) Hydrolysis->PTBP Primary Risk AceticAcid Acetic Acid (Byproduct) Hydrolysis->AceticAcid pH Shift

[1]

Physicochemical Data Table
PropertyValueRelevance to Protocol
Molecular Weight 192.25 g/mol Mass spectrometry target ion selection.[1]
LogP (o/w) ~3.85 (Est.)[2]High lipophilicity; requires non-polar extraction solvents.[1]
Vapor Pressure 0.016 mmHg @ 25°CModerate volatility; suitable for Headspace GC.[1]
Solubility Soluble in Alcohol; Insoluble in WaterFormulation requires surfactant or ethanol carrier.
Odor Profile Phenolic, woody, sweet, balsamicOlfactory detection is masked by hydrolysis byproducts.

Part 3: Experimental Protocols

Protocol A: Accelerated Stability & Hydrolysis Kinetics Assay

Objective: Determine the half-life (


) of this compound in a simulated fragrance base to validate "absence of banned precursors."

Materials:

  • Analyte: this compound (>98% purity).[1][3][4]

  • Matrix: 80% Ethanol / 20% Water (pH adjusted to 5.5, 7.0, and 8.5).

  • Internal Standard: Diphenyl ether (stable, non-interfering).

  • Instrumentation: GC-MS (Gas Chromatography-Mass Spectrometry).[1]

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Dissolve 100 mg of this compound in 10 mL of Ethanol (10,000 ppm).

    • Add 50 mg Diphenyl ether (Internal Standard).[1]

  • Sample Incubation:

    • Aliquot stock into three reaction vessels containing buffered aqueous ethanol at pH 5.5, 7.0, and 8.5.

    • Final concentration: 1000 ppm.[1]

    • Incubate at 45°C (Accelerated aging condition).[1]

  • Sampling Schedule:

    • Extract 1 mL aliquots at T=0, 24h, 72h, 1 week, and 2 weeks.

    • Quench: Immediately dilute 1:10 in Hexane to stop hydrolysis and extract the organics.

  • GC-MS Analysis:

    • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

    • Temp Program: 50°C (1 min) → 10°C/min → 250°C.

    • SIM Mode (Selected Ion Monitoring):

      • Target (Acetate): m/z 150, 192.

      • Target (Phenol - Degradant): m/z 135, 150.[1]

      • IS (Diphenyl ether): m/z 170.

  • Data Processing:

    • Calculate the ratio of Acetate Area / IS Area.[1]

    • Plot

      
       vs. Time.[1]
      
    • Calculate rate constant

      
       and half-life 
      
      
      
      .[1]

Self-Validating Logic:

  • If the Phenol (PTBP) peak area increases inversely to the Acetate peak, the hydrolysis mechanism is confirmed.

  • If Mass Balance (Acetate + Phenol) < 90%, investigate evaporative loss or secondary reactions.

Protocol B: High-Sensitivity Screening for Impurities in Raw Materials

Objective: Screen "natural" or "mixed" raw materials (e.g., complex floral bases) to ensure no this compound is present as an undeclared adulterant or synthesis byproduct.[1]

DOT Visualization: Screening Workflow

ScreeningWorkflow Figure 2: Screening workflow for detecting phenolic ester contaminants. Sample Raw Material Sample (0.5g) Extraction Liquid-Liquid Extraction (Hexane/MTBE) Sample->Extraction Derivatization Optional: BSTFA Derivatization (Enhances Phenol Detection) Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Decision Peak Detection at RT? GCMS->Decision Quant Quantify vs Calibration Curve Decision->Quant Yes Pass PASS: < Limit of Detection Decision->Pass No Fail FAIL: Flag for Regulatory Review Quant->Fail

Method Parameters:

  • Limit of Quantitation (LOQ): Target < 10 ppm (due to the high potency of the phenol).

  • Derivatization (Crucial Step): Since the hydrolysis product (PTBP) is the main concern, treating the extract with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) will convert any free PTBP into its TMS-derivative, improving peak shape and sensitivity.

    • Note: The Acetate itself does not derivatize, allowing simultaneous detection of the Intact Ester and the Free Phenol.

Part 4: Regulatory & Safety References

Authoritative Grounding: The use of this compound is strictly governed by the regulatory status of its hydrolysis product, 4-tert-Butylphenol (PTBP).[1]

  • IFRA Standards (49th/50th/51st Amendments): PTBP is prohibited for use as a fragrance ingredient due to sensitization and depigmentation risks. Consequently, precursors that readily release PTBP (like the acetate) are effectively non-compliant in finished goods.

    • Citation: International Fragrance Association (IFRA) Standards Library.[1]

  • EU REACH Regulation: PTBP is listed as an SVHC (Substance of Very High Concern) for endocrine disruption (Environment).[5]

    • Citation: European Chemicals Agency (ECHA) Candidate List.[1]

  • Toxicology: The acetate moiety facilitates skin penetration (higher LogP than the phenol), potentially acting as a "Trojan Horse" that delivers the toxic phenol deeper into the dermis before hydrolysis occurs.

References

  • European Chemicals Agency (ECHA). (2019).[1][5] Substance Information: 4-tert-butylphenol.[1][6][7][8] Retrieved from [Link]

  • The Good Scents Company. (2023).[1] Data Sheet: para-tert-butyl phenyl acetate. Retrieved from [Link]

  • International Fragrance Association (IFRA). (2023).[1] IFRA Standards Library: p-tert-Butylphenol.[1] Retrieved from [Link]

  • PubChem. (2024).[1] Compound Summary: Acetic acid, 4-tert-butylphenyl ester (CAS 3056-64-2).[1][2][3][9] National Library of Medicine.[1] Retrieved from [Link]

  • Api, A. M., et al. (2015).[8] "Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients."[2][8][10] Food and Chemical Toxicology, 82, S1-S19.[1][8] (Contextual reference for safety assessment methodology).

Sources

Catalytic methods for the synthesis of 4-tert-Butylphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Methods for the Synthesis of 4-tert-Butylphenyl Acetate

Executive Summary

This compound is a critical intermediate in organic synthesis and a valuable ingredient in the fragrance industry due to its woody, fruity olfactory profile. Historically, the synthesis of phenolic esters relied on non-catalytic methods using harsh acyl chlorides or excessive amounts of strong mineral acids, leading to poor atom economy and difficult purification.

This Application Note details two distinct, high-efficiency catalytic protocols for the O-acetylation of 4-tert-butylphenol:

  • Method A (Homogeneous): DMAP-catalyzed nucleophilic substitution. This is the "Gold Standard" for laboratory-scale purity and yield.

  • Method B (Heterogeneous/Green): Iodine (

    
    ) catalyzed solvent-free synthesis. This represents a modern, sustainable approach suitable for scale-up with minimal waste.
    

Reaction Chemistry & Mechanism

The transformation involves the esterification of the phenolic hydroxyl group using acetic anhydride (


). The steric bulk of the tert-butyl group at the para position does not significantly hinder the reaction center, but the lower nucleophilicity of phenols compared to aliphatic alcohols necessitates catalytic activation.
Homogeneous Mechanism (Nucleophilic Catalysis)

The most effective homogeneous method utilizes 4-Dimethylaminopyridine (DMAP). Unlike base catalysis (e.g., Pyridine alone), DMAP acts as a nucleophilic catalyst.

Mechanism:

  • DMAP attacks the acetic anhydride to form a highly reactive N-acetylpyridinium intermediate.

  • The phenol attacks this intermediate, expelling the acetate ion.

  • DMAP is regenerated, and the acetate ion abstracts the proton from the phenol.

DMAP_Cycle DMAP DMAP Catalyst Inter N-Acetylpyridinium Intermediate (Highly Electrophilic) DMAP->Inter Attacks Ac2O Ac2O Acetic Anhydride (Reagent) Ac2O->Inter Product This compound (Product) Inter->Product Phenol Attack Acetate Acetate Ion Inter->Acetate Byproduct Phenol 4-tert-Butylphenol (Substrate) Phenol->Product Product->DMAP Catalyst Regeneration

Figure 1: The catalytic cycle of DMAP-mediated acetylation, highlighting the activation of the acyl donor.

Experimental Protocols

Method A: Homogeneous DMAP-Catalyzed Synthesis

Best for: High purity, kinetic studies, and small-to-medium scale.

Reagents:

  • 4-tert-Butylphenol (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv) – Acts as an auxiliary base to sponge up acid.
    
  • DMAP (0.05 equiv / 5 mol%)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with

    
    .
    
  • Dissolution: Add 4-tert-butylphenol (15.0 g, 100 mmol) and DMAP (0.61 g, 5 mmol) to the flask. Dissolve in dry DCM (50 mL).

  • Base Addition: Add

    
     (20.9 mL, 150 mmol) via syringe. Cool the mixture to 0°C using an ice bath.
    
  • Acylation: Dropwise add Acetic Anhydride (11.3 mL, 120 mmol) over 15 minutes. Caution: Exothermic.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Add 1M HCl (30 mL) to quench excess amine and anhydride.

  • Workup: Separate organic layer. Wash with sat.

    
     (2 x 30 mL) and Brine (30 mL). Dry over 
    
    
    
    .[1]
  • Isolation: Concentrate under reduced pressure. The product is often pure enough, but can be recrystallized from cold hexane if necessary.

Method B: Green Solvent-Free Iodine Catalysis

Best for: Sustainability, scale-up, and avoiding chlorinated solvents.

Reagents:

  • 4-tert-Butylphenol (1.0 equiv)

  • Acetic Anhydride (1.5 equiv)[2]

  • Iodine (

    
    ) (0.02 equiv / 2 mol%)
    

Protocol:

  • Setup: Charge a 50 mL RBF with 4-tert-butylphenol (15.0 g, 100 mmol).

  • Catalyst Addition: Add solid Iodine (0.5 g, ~2 mmol).

  • Reagent Addition: Add Acetic Anhydride (14.2 mL, 150 mmol).

  • Reaction: Stir the solvent-free slurry at 60°C for 20–40 minutes. The mixture will become homogeneous.

  • Quench: Cool to RT. Add 10%

    
     (Sodium Thiosulfate) solution (20 mL) to reduce the iodine (color changes from dark brown to clear/white).
    
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash organics with water, dry over

    
    , and evaporate.
    

Green_Workflow Start Start: Mix Phenol + Ac2O Cat Add Catalyst (I2 or Solid Acid) Start->Cat Heat Heat to 60°C (Solvent-Free) Cat->Heat Activation Quench Quench (Na2S2O3 for I2) Heat->Quench < 1 Hour Extract Extraction (EtOAc) Quench->Extract Final Pure this compound Extract->Final Evaporation

Figure 2: Workflow for the solvent-free, green synthesis protocol.

Comparative Analysis of Methods

FeatureMethod A (DMAP/DCM)Method B (Iodine/Solvent-Free)
Catalyst Type Homogeneous NucleophileHeterogeneous Lewis Acid
Reaction Time 2 – 4 Hours20 – 40 Minutes
Solvent Dichloromethane (Toxic)None (Green)
Yield 95 - 98%92 - 96%
Workup Complexity Moderate (Acid/Base wash)Low (Reductive wash)
Atom Economy Lower (Requires Et3N)Higher (No auxiliary base)

Analytical Validation

To ensure the integrity of the synthesized this compound, compare experimental data against these standard values.

  • Physical State: Colorless liquid or low-melting solid.

  • IR Spectroscopy (

    
    ): 
    
    • 1760 (Strong, Ester C=O stretch) – Distinct from acid C=O.

    • 1200 (C-O-C asymmetric stretch).

    • Absence of broad O-H stretch at 3200-3500 (confirms consumption of phenol).

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.38 (d, J=8.8 Hz, 2H, Ar-H).
      
    • 
       7.00 (d, J=8.8 Hz, 2H, Ar-H).
      
    • 
       2.29 (s, 3H, 
      
      
      
      ) – Diagnostic singlet for acetate.
    • 
       1.33 (s, 9H, 
      
      
      
      ).

Troubleshooting & Optimization

  • Incomplete Conversion: If TLC shows residual phenol, check the quality of Acetic Anhydride. It hydrolyzes to acetic acid over time. Ensure a slight excess (1.2–1.5 equiv) is used.[3]

  • Coloration: Method B (Iodine) can leave the product yellow if not fully quenched. Ensure the thiosulfate wash is thorough until the organic layer is colorless.

  • O- vs C-Acetylation: Under these conditions (weak Lewis acid or DMAP), O-acetylation (esterification) is kinetically favored over C-acetylation (Friedel-Crafts). High temperatures (>120°C) could induce Fries rearrangement; maintain temps <80°C.

References

  • DMAP Catalysis Mechanism

    • Liu, Z., et al. (2014).[4] "4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation." Organic Letters.

  • Iodine Catalyzed Protocol

    • Phukan, P. (2004). "Iodine as an extremely powerful catalyst for the acetylation of alcohols under solvent-free conditions." Tetrahedron Letters.
  • Solid Acid C

    
    ): 
    
    • Jin, T.S., et al. (2002).[1] "A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4."[1] Journal of Chemical Research.

  • Green Chemistry Overview (Solvent-Free)

    • Zarei, A., et al. (2018).[5] "Solvent-Free Acylation of Alcohols, Phenols, Thiols and Amines."[2][5] Journal of Medicinal and Chemical Sciences.

Sources

Troubleshooting & Optimization

Identifying impurities in 4-tert-Butylphenyl acetate via spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-tert-Butylphenyl Acetate Impurity Analysis

Introduction: The Analyst's Perspective

Welcome to the Technical Support Center. If you are synthesizing or sourcing this compound (CAS: 3056-64-2), you are likely dealing with a fragrance intermediate or a polymer end-capper. While the synthesis—typically the acetylation of 4-tert-butylphenol—is straightforward, the "invisible" impurities are where process failure occurs.

In my experience, users often confuse the hydrolysis product (the starting phenol) with the isomer (ortho-substituted) or overlook catalyst residues. This guide is structured to help you systematically troubleshoot these specific issues using NMR, GC-MS, and IR.

Part 1: NMR Troubleshooting (The Gold Standard)

Q: I see a small doublet pattern upfield from my main aromatic peaks in


H NMR. Is this the ortho-isomer? 

A: It is more likely your starting material, 4-tert-butylphenol (4-TBP) , rather than the ortho-isomer, unless you are using a non-standard synthesis route.

The Causality: The acetylation of the phenolic oxygen changes the electronic environment of the aromatic ring. The ester group (OAc) is electron-withdrawing by induction compared to the free hydroxyl (OH). Therefore, converting 4-TBP to 4-TBPA shifts the aromatic protons downfield. Conversely, if you see peaks upfield (lower ppm), it indicates the presence of the electron-rich free phenol.

Diagnostic Shifts (in CDCl


): 
Proton Assignment4-TBPA (Product)4-TBP (Impurity)

Shift (Diagnostic)
Aromatic (Ortho to O-R) ~7.00 ppm (d)~6.75 - 6.80 ppm (d)~0.20 ppm Upfield
Aromatic (Meta to O-R) ~7.37 ppm (d)~7.25 ppm (d)~0.12 ppm Upfield
Acetate Methyl (-COCH

)
2.27 ppm (s)AbsentKey Indicator
t-Butyl Group 1.31 ppm (s)1.28 - 1.30 ppm (s)Often overlaps
Phenolic -OH Absent4.5 - 5.5 ppm (broad)Variable (conc. dependent)

Protocol:

  • Expand the 6.5–7.5 ppm region. Look for a "shadow" doublet pattern slightly upfield of your main peaks.

  • Integration Check: Set the acetate methyl (2.27 ppm) to integral 3.00. If the aromatic region integrates to >4.00, you have an aromatic impurity.

  • D

    
    O Shake:  If you suspect the phenol, add a drop of D
    
    
    
    O. The broad peak at ~5.0 ppm (if visible) will disappear due to deuterium exchange.

Part 2: Chromatographic Analysis (GC-MS)

Q: My GC-MS shows a peak with M+ 150. Is this a fragment or an impurity?

A: This is a critical distinction. M+ 150 is the molecular ion of 4-tert-butylphenol , but it is also a major fragment ion of your product. You must look at the retention time (RT), not just the mass spectrum.

The Mechanism: In Electron Impact (EI) ionization, phenolic esters often undergo a McLafferty-like rearrangement or simple cleavage of the ketene molecule (


, mass 42).


Troubleshooting Table:

Feature4-TBPA (Product)4-TBP (Impurity)
Molecular Ion (M+) 192 (Visible but often weak)150 (Strong)
Base Peak m/z 135 (Loss of t-butyl methyls)m/z 135 (Loss of t-butyl methyls)
Retention Time Later eluting (higher BP)Earlier eluting (lower BP)
Key Fragment m/z 43 (Acetyl) presentm/z 43 absent

Actionable Step: If you see a peak with M+ 150 that elutes before your main peak, it is the impurity. If you only see M+ 150 in the mass spectrum of the main peak, it is simply fragmentation.

Part 3: Advanced Impurity Scenarios

Q: I detected a peak at 1680 cm


 in IR. Is my ester hydrolyzing? 

A: No, hydrolysis would yield a broad OH stretch (3300 cm


) and acetic acid (1710 cm

). A peak at 1680 cm

suggests a Fries Rearrangement byproduct: 2-hydroxy-5-tert-butylacetophenone .

The Logic: If your synthesis involved high temperatures or Lewis acid catalysts (like


 or 

), the acetyl group can migrate from the oxygen to the ortho-carbon. This creates an intramolecular hydrogen bond between the carbonyl and the hydroxyl, lowering the carbonyl stretching frequency significantly (from ~1760 to ~1640-1680 cm

).

Visualizing the Impurity Pathways:

ImpurityPathways Start 4-tert-Butylphenol (Starting Material) Reagent Acetic Anhydride (+ Catalyst) Start->Reagent Product 4-TBPA (Target Ester) Start->Product Acetylation Impurity3 Impurity C: Di-acylated species (If raw material impure) Start->Impurity3 If 2,4-di-t-butylphenol present Impurity1 Impurity A: Unreacted Phenol (Hydrolysis) Product->Impurity1 Moisture/Acid (Hydrolysis) Impurity2 Impurity B: Fries Rearrangement (Ortho-Hydroxy Ketone) Product->Impurity2 Lewis Acid/High T (Migration)

Figure 1: Impurity genesis in the acetylation of 4-tert-butylphenol. Note the reversibility of the ester formation (hydrolysis).

Part 4: Validated Analytical Workflow

Do not rely on a single method. Use this decision tree to confirm purity.

AnalysisWorkflow Sample Crude Sample GCMS Step 1: GC-MS (Volatiles) Sample->GCMS Q1 Is M+ = 150 peak separate from main peak? GCMS->Q1 NMR Step 2: 1H NMR (Structure) Q2 Aromatic Region: Extra doublets upfield? NMR->Q2 Q1->NMR No (Only Frag) Result1 Contains Starting Material (4-TBP) Q1->Result1 Yes (Earlier RT) Q2->Result1 Yes Q3 IR Check: Peak at 1640-1680 cm-1? Q2->Q3 No Result2 Quantify Phenol via Integration (Limit: <0.5%) Result3 Fries Rearrangement Detected Q3->Result3 Yes Final Purity Confirmed Q3->Final No

Figure 2: Step-by-step analytical decision matrix for validating 4-TBPA purity.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 4-tert-Butylphenol Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • SpectraBase. (n.d.). 4-tert-Butylphenol ATR-IR Spectrum. Wiley Science Solutions. Retrieved January 29, 2026, from [Link]

Overcoming poor solubility of 4-tert-Butylphenyl acetate in reaction media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobic/Steric Conundrum

4-tert-Butylphenyl acetate (CAS: 3288-99-1) presents a distinct solubility challenge due to the synergistic effect of its structural components. The tert-butyl group provides significant steric bulk and high lipophilicity (LogP ≈ 3.3–3.6), while the acetate ester removes the hydrogen-bonding capability found in its parent phenol.

This molecule is "water-averse" by design. In aqueous reaction media (e.g., enzymatic hydrolysis, biological screening), it rapidly precipitates or forms an oily film, leading to:

  • Inconsistent Kinetics: Variable surface area available for enzymatic attack.

  • False Negatives: Substrate unavailability in high-throughput screening.

  • Process Fouling: Reactor wall adhesion during scale-up.

This guide provides three validated protocols to solubilize or disperse this compound, tailored to your specific reaction environment.

Decision Matrix: Selecting Your Solubilization Strategy

Before choosing a protocol, verify your reaction tolerance using the logic flow below.

SolubilityStrategy Start Start: Define Reaction Media IsAqueous Is the primary solvent Aqueous (Buffer/Media)? Start->IsAqueous IsEnzymatic Is the reaction Enzymatic/Cell-based? IsAqueous->IsEnzymatic Yes ProtocolD PROTOCOL D: Organic Synthesis (DCM/Toluene) IsAqueous->ProtocolD No (Organic Synthesis) Toxicity Is the system sensitive to organic solvents (>5%)? IsEnzymatic->Toxicity Yes ProtocolC PROTOCOL C: Biphasic System (Isooctane/Buffer) IsEnzymatic->ProtocolC No (Scale-up/Industrial) ProtocolA PROTOCOL A: Co-Solvent System (DMSO/Acetonitrile) Toxicity->ProtocolA No (Robust) ProtocolB PROTOCOL B: Surfactant/Micellar System (Tween 80/Triton X-100) Toxicity->ProtocolB Yes (Sensitive)

Figure 1: Decision tree for selecting the optimal solubilization method based on reaction tolerance and media type.

Protocol A: Co-Solvent Systems (High-Throughput Screening)

Best for: Analytical scale, robust enzymatic assays (e.g., CAL-B lipase activity), and short-term kinetic studies. Mechanism: The co-solvent disrupts the water structure and solvates the hydrophobic ester, increasing its saturation point in the aqueous phase.

Solvent Compatibility Table
Co-SolventMax Rec. Conc. (v/v)ProsCons
DMSO 5–10%Excellent solubilizer; high boiling point.Can inhibit sensitive enzymes; difficult to remove.
Acetonitrile 10–20%Low viscosity; easy to remove.Volatile; may denature proteins at high %.
Isopropanol 5–15%Good balance of polarity.Competing nucleophile in transesterification.
Acetone 10%Very good solubility.High evaporation rate; flammability.
Step-by-Step Procedure
  • Stock Preparation: Dissolve this compound in 100% DMSO to a concentration 100x higher than the final desired reaction concentration (e.g., prepare 100 mM stock for a 1 mM reaction).

  • Dropwise Addition: Place your aqueous buffer in a vortexing mixer.

  • Injection: Slowly inject the DMSO stock into the center of the vortex to prevent local high concentrations that trigger precipitation.

  • Validation: Measure turbidity immediately at 600 nm (OD600). An OD600 < 0.05 indicates successful solubilization.

Critical Note: Do not exceed the "Oiling Out" limit. For this compound, aqueous concentrations above 2 mM often require Protocol B regardless of DMSO content.

Protocol B: Surfactant-Mediated Micellar Dispersion

Best for: Cell culture, sensitive enzymes, and concentrations > 2 mM. Mechanism: Surfactants form micelles above their Critical Micelle Concentration (CMC). The hydrophobic tert-butyl tail partitions into the micelle core, protecting the ester from precipitation while keeping it accessible at the interface.

Recommended Surfactants
  • Tween 80 (Polysorbate 80): Biocompatible, low toxicity.

  • Triton X-100: Excellent solubilizer, but UV active (interferes with spectrophotometry at 280nm).

Workflow: The "Pre-Solubilization" Technique

Directly adding surfactant to water and then adding the ester often fails. Use this specific order of operations:

MicellePrep Step1 1. Mix Ester + Surfactant (Neat, No Water) Step2 2. Vortex/Sonicate (Until Clear Gel) Step1->Step2 Homogenize Step3 3. Add Buffer (Dropwise with stirring) Step2->Step3 Dilute Step4 4. Micellar Solution (Clear/Opalescent) Step3->Step4 Equilibrate

Figure 2: The "Pre-Solubilization" workflow ensures the ester is fully incorporated into surfactant micelles before encountering the aqueous phase.

Protocol:

  • Weigh this compound (liquid/low-melt solid) into a glass vial.

  • Add Tween 80 at a molar ratio of 1:2 (Ester:Surfactant).

  • Vortex vigorously or sonicate for 30 seconds until a homogeneous, viscous mixture forms.

  • Dilute with warm buffer (30°C) while stirring.

Protocol C: Biphasic Systems (Process Scale)

Best for: Industrial hydrolysis, Fries rearrangement workup, or preparative scale biocatalysis. Mechanism: Instead of forcing the ester into water, dissolve it in an immiscible organic phase. The reaction occurs at the liquid-liquid interface.

System Setup:

  • Organic Phase: Isooctane (biocatalysis) or Dichloromethane (chemical synthesis).

  • Aqueous Phase: Buffer or reagent solution.

  • Agitation: High-shear mixing is required to maximize interfacial area.

Why this works for this compound: The high LogP (hydrophobicity) drives the molecule into the organic phase, preventing precipitation. Enzymes (like Lipases) naturally congregate at the interface, accessing the substrate efficiently without needing it to be fully dissolved in the water.

Troubleshooting FAQ

Q1: My solution turns cloudy immediately upon adding the DMSO stock to the buffer. Why? A: This is the "Oiling Out" effect. You likely exceeded the solubility limit (approx. 1-2 mM) or injected the stock too quickly.

  • Fix: Increase the temperature to 30-35°C (if protein stability allows) or switch to Protocol B (Surfactants).

Q2: I am doing a UV assay, and the background is too high. A: this compound absorbs in the UV range, but so do Triton X-100 and polystyrene plates.

  • Fix: Use Tween 80 (UV transparent) and quartz or UV-transparent plastic cuvettes. Ensure your blank contains the exact same concentration of co-solvent/surfactant.

Q3: Can I use Cyclodextrins? A: Yes. Beta-Cyclodextrin (β-CD) is the correct cavity size for the tert-butylphenyl moiety.

  • Protocol: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at a 2:1 molar ratio to the ester. Stir overnight to form the inclusion complex before starting the reaction.

Q4: In the Fries rearrangement, the product is stuck in the aluminum chloride sludge. A: This is common. The tert-butyl group makes the complex sticky.

  • Fix: Quench the reaction with ice/HCl, then use warm chlorobenzene or 1,2-dichloroethane for extraction. Avoid ether, as it may not solubilize the complex effectively.

References

  • Solubility & Physical Properties

    • PubChem Compound Summary for CID 7393 (4-tert-Butylphenol parent data).[1] National Center for Biotechnology Information (2023).

    • [Link]

  • Enzymatic Hydrolysis in Organic Media

    • Lipase catalysis in organic solvents: advantages and applications.[2] Gupta, M.N., et al. (2013). Biological Procedures Online.

    • [Link]

  • Surfactant Systems for Hydrophobic Esters

    • Solubilization of hydrophobic drugs by surfactant micelles. Rangel-Yagui, C.O., et al. (2005). Journal of Pharmacy & Pharmaceutical Sciences.
    • [Link]

  • Cyclodextrin Complexation

    • Cyclodextrins in Pharmacy. Loftsson, T., & Duchêne, D. (2007).
    • [Link]

Sources

Technical Support Center: Catalyst Deactivation in 4-tert-Butylphenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Catalyst Deactivation & Stability Reference ID: TSC-4TBP-2024

Core Directive & Scope

Welcome to the Technical Support Center. This guide addresses the stability and deactivation of acid catalysts used in the esterification of 4-tert-butylphenol (4-TBP) with acetic anhydride (or acetic acid) to form 4-tert-butylphenyl acetate .

The Critical Challenge: Unlike simple aliphatic esterifications, this reaction involves a bulky phenol. The primary "deactivation" vector is often a misunderstanding of the reaction network: Fries Rearrangement . Strong acid catalysts can convert your target ester product into 2-acetyl-4-tert-butylphenol (a hydroxyketone), which users frequently mistake for catalyst failure or yield loss. Furthermore, the bulky tert-butyl group creates unique steric constraints that accelerate pore-mouth blocking in heterogeneous catalysts.

Diagnostic Workflow (Triage)

Before altering your catalyst, use this logic flow to diagnose the root cause of performance loss.

Visualizing the Failure Mode

The following diagram illustrates the decision matrix for diagnosing whether your issue is true deactivation, leaching, or selectivity loss.

DeactivationDiagnosis Start Symptom: Yield Decline over Successive Runs Check1 Step 1: Hot Filtration Test (Remove solid catalyst at 50% conv) Start->Check1 Result1A Reaction Continues in Filtrate Check1->Result1A Yes Result1B Reaction Stops in Filtrate Check1->Result1B No Diagnosis1 Diagnosis: Active Site Leaching (Homogeneous Catalysis) Result1A->Diagnosis1 Check2 Step 2: Analyze Spent Catalyst (TGA / BET) Result1B->Check2 Result2A High Weight Loss (>15%) Low Surface Area Check2->Result2A Coke Detected Result2B Low Weight Loss Intact Surface Area Check2->Result2B Clean Surface Diagnosis2 Diagnosis: Coking / Pore Blocking (Steric Fouling) Result2A->Diagnosis2 Diagnosis3 Diagnosis: Poisoning (Water/Impurity Adsorption) Result2B->Diagnosis3

Figure 1: Diagnostic logic flow for identifying catalyst failure modes in solid acid catalysis.

Technical Deep Dive: Deactivation Mechanisms

A. The "Fries" Competitor (Selectivity vs. Deactivation)

Scenario: You observe a drop in ester yield, but the catalyst is still active. Mechanism: Strong acids (Zeolite Beta, Amberlyst-15, Sulfated Zirconia) catalyze the Fries Rearrangement . The this compound rearranges to form the ortho-hydroxyketone.

  • Why it happens: High temperatures (>120°C) or prolonged reaction times favor the thermodynamic ketone product over the kinetic ester product.

  • The Trap: This byproduct is a phenol derivative that can polymerize (coke) more easily than the starting material, accelerating physical deactivation.

B. Steric Pore Blockage (The tert-Butyl Factor)

Scenario: Rapid deactivation in Zeolite Y or ZSM-5, but stable in Amberlyst-15. Mechanism: The 4-tert-butyl group is bulky (~6.0 Å kinetic diameter).

  • Microporous Zeolites (e.g., ZSM-5): The reactant cannot access internal sites. Reaction occurs only at the pore mouth. Oligomers form at the entrance ("pore mouth plugging"), shutting down the entire channel.

  • Mesoporous Resins (Amberlyst-15): The gel-type structure swells, allowing better access. Deactivation here is usually due to thermal instability of the sulfonic acid group, not pore blocking.

C. Water Poisoning (Hydrophobic/Hydrophilic Balance)

Scenario: Activity drops when recycling the catalyst in a batch system using Acetic Acid. Mechanism: Water is a byproduct of esterification (if using acetic acid).



Hydrophilic catalysts (unmodified silica, some zeolites) adsorb this water strongly on active sites, preventing the hydrophobic 4-TBP from adsorbing.
  • Solution: Use Acetic Anhydride (produces acetic acid as byproduct, no water) or continuous water removal (Dean-Stark/Azeotropic distillation).

Troubleshooting Guides (FAQ Format)

Issue 1: "My solid catalyst turns black and loses activity after Cycle 1."

Diagnosis: Coking (Fouling). Context: The black color indicates carbonaceous deposits (oligomers of phenols). Action Plan:

  • Solvent Wash: Wash the spent catalyst with a polar aprotic solvent (Acetone or THF) to remove "soft coke" (soluble oligomers).

  • Calcination (Zeolites Only): If washing fails, calcine in air at 550°C for 4 hours. Note: Do NOT calcine resin catalysts like Amberlyst; they will burn.

  • Process Adjustment: Reduce reaction temperature. If running >100°C, you are promoting polymerization of the phenolic reactant.

Issue 2: "The reaction continues even after I filter out the catalyst."

Diagnosis: Active Phase Leaching. Context: The sulfonic acid groups (


) are detaching from the support (common in polymer resins or poorly grafted silica).
Action Plan: 
  • Verify: Perform the "Hot Filtration Test" (see Protocol A below).

  • Switch Solvent: Leaching is often accelerated by highly polar solvents (e.g., DMSO, Water) or high temperatures (>120°C). Switch to non-polar solvents (Toluene, Cyclohexane) to stabilize the polymer backbone.

  • Catalyst Swap: If leaching persists, switch to a covalently bonded silica-sulfonic acid or a stable inorganic oxide (e.g., Niobic Acid or Sulfated Zirconia).

Issue 3: "Yield is good, but I see a new peak at longer retention times."

Diagnosis: Fries Rearrangement (Selectivity Loss). Context: Your catalyst is too acidic or the temperature is too high, converting your product into 2-acetyl-4-tert-butylphenol. Action Plan:

  • Quench Early: Stop the reaction immediately upon reaching maximum ester conversion. Do not let it "soak."

  • Lower Acidity: Switch from a superacid (Sulfated Zirconia) to a moderate acid (Zeolite H-Beta or H-Mordenite).

Experimental Protocols

Protocol A: Hot Filtration Test (Validation of Heterogeneity)

Use this to prove your catalyst is NOT leaching.

  • Start the reaction with 4-tert-butylphenol and Acetic Anhydride/Acid.

  • At ~50% conversion (monitor via GC/HPLC), stop agitation.

  • Rapidly filter the hot mixture through a 0.2 µm PTFE filter into a pre-heated, catalyst-free flask.

  • Continue stirring the filtrate at reaction temperature for 2 hours.

  • Pass Criteria: Conversion in the filtrate remains constant (e.g., stays at 50%).

  • Fail Criteria: Conversion increases (e.g., rises to 60%+), indicating dissolved acid species are driving the reaction.

Protocol B: Catalyst Regeneration (Resin vs. Zeolite)
StepPolymer Resin (e.g., Amberlyst-15) Inorganic Zeolite (e.g., H-Beta)
1. Wash Wash with Ethanol (3x), then Water, then Acetone.Wash with Acetone or Dichloromethane.
2. Dry Vacuum oven at 80°C (Max).Oven dry at 110°C.
3. Reactivate Re-acidify with 0.1M

(optional, if ion exchange occurred).
Calcination: Ramp to 550°C (2°C/min) in air; hold 4h.
Constraint NEVER exceed 120°C. Resin will degrade.Ensure slow ramp to prevent framework collapse.

Reaction Pathway Visualization

Understanding the competition between Esterification and the Fries Rearrangement is vital for interpreting "deactivation."

ReactionPathway Reactants 4-tert-Butylphenol + Acyl Donor Intermediate Transition State (Surface Adsorbed) Reactants->Intermediate Acid Cat. Coke Polymeric Coke (Deactivation Layer) Reactants->Coke Direct Fouling Product This compound (Target Ester) Intermediate->Product Kinetic Control (Low T) SideProduct 2-Acetyl-4-tert-butylphenol (Fries Rearrangement) Product->SideProduct Thermodynamic Control (High T / Strong Acid) SideProduct->Coke Oligomerization

Figure 2: Reaction network showing how the target ester can degrade into side products and coke under harsh catalytic conditions.[1]

Comparative Data: Catalyst Performance

Catalyst TypePore StructureDeactivation ModeReusabilityRecommendation
Amberlyst-15 Macroreticular ResinThermal degradation (>120°C), Leaching in polar solvents.Moderate (Solvent wash)Best for Batch (Low T < 80°C).
Zeolite H-Beta Large Pore (12-MR)Coking (Pore blockage by bulky product).High (Calcination)Best for Continuous Flow .
Zeolite ZSM-5 Medium Pore (10-MR)Severe Steric Exclusion (Reactants can't enter).Low ActivityAvoid (Pores too small).
Sulfated Zirconia Superacidic OxideSulfate Leaching, Rapid Coking due to high acidity.LowUse only if max activity is required.

References

  • Yadav, G. D., & Kumar, P. (2005). Friedel-Crafts acylation of 4-tert-butylphenol over sulfated zirconia. This paper details the kinetics and the specific issue of the Fries rearrangement competing with acylation.

  • Chakrabarti, A., & Sharma, M. M. (1993). Cation exchange resins as catalysts for the esterification of phenols. Establishes the temperature limits and leaching mechanisms for Amberlyst-type resins in phenol esterification.

  • Guignard, F., et al. (2002). Fries rearrangement in methane sulfonic acid.[2] Provides mechanistic insight into how ester products rearrange into hydroxyketones, often mistaken for catalyst deactivation.

  • Heck, R. M., & Farrauto, R. J. (2002). Catalytic Air Pollution Control: Commercial Technology. (Textbook reference for general mechanisms of zeolite deactivation via coking and pore blockage).

Sources

Validation & Comparative

Definitive Structural Elucidation: A Comparative Guide to Validating 4-tert-Butylphenyl Acetate via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-tert-Butylphenyl acetate (CAS: 3056-64-2) presents a unique validation challenge in organic synthesis and drug development.[1] Typically a liquid at room temperature, its structural validation is often relegated to 1H-NMR and MS.[1] However, for rigorous solid-state characterization—essential for understanding polymorphism, shelf-life stability, and precise conformational geometry—Single Crystal X-ray Diffraction (SC-XRD) remains the gold standard.[1]

This guide outlines the advanced methodology required to validate this low-melting ester, comparing it against standard spectroscopic alternatives. It specifically addresses the technical hurdle of in situ cryo-crystallization , a requisite technique for handling this compound in the diffraction beam.[1]

Part 1: Comparative Analysis of Validation Methods

While NMR provides connectivity, it fails to capture the supramolecular interactions (pi-stacking, packing forces) that define the material's solid-state behavior.[1] The table below objectively compares the validation power of each technique.

FeatureSolution NMR (1H/13C) Mass Spectrometry (GC-MS) SC-XRD (In Situ Cryo)
Primary Output Connectivity & Functional GroupsMolecular Weight & FragmentationAbsolute 3D Structure
Spatial Resolution Relative (NOESY required for distance)NoneAtomic (<0.001 Å)
Conformation Time-averaged (Dynamic)Gas-phase (High energy)Static / Low-Energy State
Intermolecular Data None (Solvent separated)NonePacking, H-bonds, Pi-stacking
Sample State Isotropic LiquidIonized GasAnisotropic Crystal Lattice
Confidence Level 95% (Ambiguity in stereocenters)90% (Isomer ambiguity)99.9% (Absolute Proof)
Why SC-XRD is Critical for this Molecule

The tert-butyl group is notorious for rotational disorder.[1] In NMR, this appears as a clean singlet (9H).[1] However, in the solid state, this group often exhibits orientational disorder , where the methyl groups occupy multiple positions.[1] Only SC-XRD can model this disorder, which significantly impacts the calculation of density and thermal stability.[1]

Part 2: Experimental Protocols

Synthesis & Purification (Pre-requisite)
  • Reagents: 4-tert-Butylphenol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (cat.), DCM.[1]

  • Procedure: Stir at RT for 4h. Quench with water.[1][2][3] Wash with 1M HCl (remove pyridine) and NaHCO3.[1]

  • Purification: Vacuum distillation is preferred over column chromatography to ensure solvent-free oil for crystallization.[1]

  • Target Purity: >99% (GC) is required for successful in situ crystal growth.[1]

The "In Situ" Crystallization Protocol

Since this compound is liquid at ambient conditions, standard mounting is impossible.[1] We utilize the Optical Heating and Crystallization Device (OHCD) method or a modified Zone Melting technique directly on the diffractometer.[1]

Step-by-Step Workflow:
  • Capillary Loading: Draw the neat liquid into a Lindemann glass capillary (0.3 mm diameter). Seal both ends with flame or wax.[1]

  • Mounting: Mount the capillary on the goniometer head. Center it in the X-ray beam.[1]

  • Flash Cooling: Rapidly block the cryostream (set to 100 K) to shock-cool the liquid into an amorphous glass or polycrystalline mass.[1]

  • Zone Melting (The Critical Step):

    • Resume the cryostream (100 K).

    • Use a localized heat source (IR laser or micro-heater) to melt a small zone of the sample within the capillary.[1]

    • Slowly traverse the heat source along the capillary axis.[1]

    • Mechanism:[1][4] As the molten zone moves, a single crystal seed propagates at the solid-liquid interface, purifying the crystal as it grows (Zone Refining).[1]

  • Verification: Expose for 10 seconds. If diffraction spots (Bragg peaks) are sharp and discrete, a single crystal has formed.[1] If rings appear, repeat the melting cycle.[1]

Data Collection Parameters
  • Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption by the glass capillary.[1]

  • Temperature: 100 K (Constant). Note: Fluctuations >2 K will crack the crystal.[1]

  • Strategy: Full sphere collection (360° rotation) to ensure high redundancy, crucial for modeling the tert-butyl disorder.

Part 3: Visualization of Workflows

Figure 1: In Situ Crystallization & Validation Logic

This diagram illustrates the decision-making process and physical workflow for converting the liquid sample into a solved structure.[1]

G Sample Liquid this compound Capillary Load into 0.3mm Capillary Sample->Capillary Mount Mount on Goniometer Capillary->Mount Cool Flash Cool (100 K) (Polycrystalline Mass) Mount->Cool ZoneMelt Zone Melting / Annealing (IR Laser or Micro-heater) Cool->ZoneMelt Check Diffraction Check ZoneMelt->Check Check->ZoneMelt Powder Rings (Failed) Collect Full Sphere Data Collection (Mo-Kα) Check->Collect Discrete Spots (Success) Solve Structure Solution (SHELXT / OLEX2) Collect->Solve

Caption: Figure 1. Iterative "Zone Melting" workflow required to obtain single-crystal data from liquid this compound.

Part 4: Data Interpretation & Expected Results[1]

Upon successful structure solution, the following parameters serve as the validation metrics. These values are self-validating; deviations suggest incorrect assignment or impurities.[1]

Geometric Validation (Bond Metrics)

Compare your refined data against these standard values derived from the Cambridge Structural Database (CSD) for similar esters.

Bond TypeAtomsExpected Length (Å)Validation Criteria
Carbonyl C=O[1]1.19 - 1.21Short bond indicates double bond character.[1]
Ester Single C-O (Ester)1.34 - 1.36Significantly shorter than ether C-O due to resonance.[1]
Aromatic C-C (Ring)1.38 - 1.40Must show delocalization (uniform lengths).[1]
Tert-Butyl C(quat)-C(methyl)1.52 - 1.54Watchpoint: Often appears artificially short due to thermal libration if disorder is unmodeled.[1]
The "Tert-Butyl" Disorder Model

In 4-tert-butylphenyl systems, the bulky t-butyl group often rotates.[1]

  • Symptom: Elongated thermal ellipsoids on the terminal methyl carbons.[1]

  • Fix: Apply a split-site model (e.g., A/B occupancy refined to ~50/50 or 60/40).

  • Validation: The R1 factor should drop significantly (e.g., from 8% to <5%) upon modeling this disorder.[1]

Figure 2: Structural Logic - NMR vs. XRD

This diagram highlights the specific structural gap that XRD fills compared to NMR.

Logic Molecule This compound NMR 1H NMR Data Molecule->NMR XRD X-ray Diffraction Data Molecule->XRD Result_NMR Connectivity Confirmed (No Spatial/Packing Info) NMR->Result_NMR Result_XRD 1. Bond Lengths (Resonance) 2. T-Butyl Disorder Model 3. Pi-Pi Stacking Distance XRD->Result_XRD

Caption: Figure 2. Comparison of structural insights. XRD uniquely resolves the t-butyl disorder and packing interactions.[1]

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link][1]

  • Liu, B. X., Yu, Y. P., & Xu, D. J. (2008).[1][2] (4-tert-Butylphenyl)acetic acid.[1][5][2][6] Acta Crystallographica Section E: Structure Reports Online, 64(10), o1971.[1] (Provides structural precedent for the solid-state behavior of the acid analog). [Link]

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[1] (Standard protocol for refining disordered t-butyl groups). [Link]

  • Boese, R., & Nussbaumer, M. (1994).[1] In Situ Crystallization Techniques. In: Correlation, Transformations, and Interactions in Organic Crystal Chemistry. IUCr Book Series. (The authoritative method for crystallizing liquids).[1] [Link][1]

Sources

Comparative analysis of 4-tert-Butylphenyl acetate and its isomers

[1]

Executive Summary

This guide provides a technical comparison between 4-tert-butylphenyl acetate (4-TBPA) and its primary positional isomer, 2-tert-butylphenyl acetate (2-TBPA) .[1] While often treated generically as "butylphenyl acetates" in bulk commerce, the specific position of the tert-butyl group—para vs. ortho—dictates profound differences in hydrolytic stability, spectroscopic signatures, and downstream reactivity, particularly in the Fries rearrangement.

For drug development professionals, the critical distinction lies in the metabolic liability : the ortho-isomer exhibits significant steric resistance to enzymatic hydrolysis compared to the para-isomer, altering the pharmacokinetic release of the bioactive phenol.

Structural & Physicochemical Characterization

The tert-butyl group is a bulky substituent.[1] Its placement relative to the acetate ester linkage creates distinct steric environments that influence physical properties and reactivity.[1]

Comparative Properties Table
FeatureThis compound (Para) 2-tert-Butylphenyl Acetate (Ortho) Causality / Notes
Structure Linear symmetry (

approx.)[1]
Angled/Crowded (

)
Para allows tighter crystal packing; Ortho disrupts packing.[1]
Steric Environment Unhindered ester linkageHighly hindered (Steric gear effect)The t-butyl group at C2 shields the carbonyl carbon from nucleophiles.
Hydrolytic Stability Low (Labile)High (Resistant)Ortho-isomer

is significantly longer in aqueous media.[1]
Major Fragment (MS) m/z 150 (4-t-butylphenol)m/z 150 (2-t-butylphenol)Both show loss of ketene (

), but relative intensities differ.[1]

H NMR (Acetate)

ppm

ppm
Deshielding in ortho due to proximity to the bulky alkyl group.[1]
Spectroscopic Distinction

In Nuclear Magnetic Resonance (NMR), the aromatic region provides the clearest fingerprint:

  • 4-TBPA: Shows a characteristic AA'BB' system (two doublets) in the aromatic region (

    
     7.0–7.4 ppm), indicative of para-substitution.[1]
    
  • 2-TBPA: Displays a complex ABCD splitting pattern due to the lack of symmetry and the magnetic anisotropy induced by the ortho-tert-butyl group.

Synthetic Pathways & Selectivity[2]

Synthesis is typically achieved via O-acylation of the corresponding phenol.[1] However, the starting material purity is critical, as separating the isomers after acylation is difficult due to similar boiling points.

Standard Acylation Protocol
  • Reagents: 4-tert-butylphenol (or 2-isomer), Acetic Anhydride (

    
    ), Pyridine (catalyst).[1]
    
  • Mechanism: Nucleophilic acyl substitution.[1]

  • Challenge: If starting from phenol alkylation (Friedel-Crafts with isobutylene), the product is often a mixture of 4- and 2-isomers.[1] Purification must occur at the phenol stage via fractional crystallization before acetylation.[1]

Reactivity Profile: The Fries Rearrangement

The most significant chemical application of these esters is the Fries Rearrangement , used to synthesize hydroxyacetophenones (intermediates for UV absorbers and pharmaceuticals). The isomer selection dictates the regiochemistry of the migration.

Mechanism & Regioselectivity

The Lewis acid (

  • 4-TBPA: The para position is blocked.[1] The acetyl group must migrate to the ortho position.

  • 2-TBPA: The ortho position is blocked by the tert-butyl group.[1] The acetyl group migrates primarily to the para position.

FriesRearrangementcluster_paraPathway A: 4-TBPA (Para)cluster_orthoPathway B: 2-TBPA (Ortho)ParaStart4-tert-ButylphenylacetateParaInterAcylium Ion + AlCl3 ComplexParaStart->ParaInterAlCl3, 120°CParaProd2-Hydroxy-5-tert-butylacetophenoneParaInter->ParaProdOrtho-Migration(Para blocked)OrthoStart2-tert-ButylphenylacetateOrthoInterAcylium Ion + AlCl3 ComplexOrthoStart->OrthoInterAlCl3, 120°COrthoProd4-Hydroxy-3-tert-butylacetophenoneOrthoInter->OrthoProdPara-Migration(Ortho blocked)

Figure 1: Divergent regiochemical outcomes of the Fries Rearrangement for tert-butylphenyl acetate isomers.

Hydrolytic Stability & Biological Implications[3]

For researchers in drug delivery or toxicology, the rate at which these esters release the phenolic payload is the defining characteristic.

The Steric Shielding Effect
  • 4-TBPA: The ester carbonyl is exposed.[1] Esterases (or chemical bases) can easily attack the carbonyl carbon.[1]

  • 2-TBPA: The bulky tert-butyl group rotates to minimize steric strain, effectively "covering" the carbonyl approach vector. This dramatically reduces the rate of hydrolysis (

    
    ).[1]
    
Biological Pathway & Toxicity

Upon hydrolysis, 4-TBPA releases 4-tert-butylphenol , a known endocrine disruptor (weak estrogen mimic) and a depigmentation agent (melanocytotoxin).[1]

HydrolysisEsterThis compoundIntermediateTetrahedralIntermediateEster->IntermediateNucleophilic AttackEnzymeEsterase / H2OEnzyme->IntermediatePhenol4-tert-Butylphenol(Toxicophore)Intermediate->PhenolEliminationAcidAcetic AcidIntermediate->AcidToxEffectEndocrine Disruption(Estrogen Receptor Binding)Phenol->ToxEffectBioaccumulation

Figure 2: Metabolic hydrolysis pathway of 4-TBPA leading to bioactive/toxic phenolic metabolites.[1]

Experimental Protocols

Protocol A: Synthesis of this compound

Use this protocol to generate high-purity standards for comparative analysis.[1]

  • Reagents: 4-tert-Butylphenol (15.0 g, 0.1 mol), Acetic Anhydride (12.0 mL, 1.2 eq), Pyridine (0.5 mL, cat).

  • Setup: 100 mL Round Bottom Flask (RBF) equipped with a reflux condenser and magnetic stir bar.

  • Procedure:

    • Mix phenol and acetic anhydride in the RBF.[1]

    • Add pyridine dropwise.[1] Exothermic reaction may occur.[1]

    • Heat to reflux (140°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

  • Workup:

    • Cool to room temperature.[1][2] Pour mixture into 100 mL ice water to hydrolyze excess anhydride.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).[1]

    • Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.[1]

    • Dry over

      
       and concentrate in vacuo.
      
  • Validation: Product should appear as a clear, colorless oil (or low-melting solid).[1] Purity check via GC-MS.

Protocol B: Comparative Hydrolysis Kinetics

Use this protocol to quantify the steric effect of the isomers.

  • Preparation: Prepare 10 mM solutions of 4-TBPA and 2-TBPA in Acetonitrile (

    
    ).
    
  • Reaction Media: Phosphate buffer (pH 8.0) thermostated at 37°C.

  • Execution:

    • Inject 100

      
      L of ester solution into 10 mL of buffer.
      
    • Aliquot sampling every 5 minutes (for 4-TBPA) and every 30 minutes (for 2-TBPA).

  • Analysis: Quench aliquots with dilute HCl and analyze via HPLC (C18 column, UV detection at 254 nm).

  • Calculation: Plot

    
     vs time. The slope represents 
    
    
    .[1] Expect
    
    
    .[1]

References

  • Physicochemical Properties of Alkylphenols: National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 7393, 4-tert-Butylphenol.[1] [Link] (Note: The acetate properties are derived from the parent phenol data and standard esterification shifts).

  • Fries Rearrangement Mechanisms: Smith, M. B., & March, J.[1] (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (Standard authoritative text for the acyl migration mechanism described in Section 3).

  • Toxicity & Endocrine Disruption: European Chemicals Agency (ECHA).[1][3][4] Substance Evaluation - CoRAP: 4-tert-butylphenol.[1] [Link] (Source for the biological implications and toxicity warnings in Section 4).

  • Synthesis & Kinetics of Phenyl Esters: Vogel, A. I.[1] (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Source for the standard acetylation and workup protocols).

Isotopic labeling of 4-tert-Butylphenyl acetate for mechanistic studies

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Isotopic Labeling of 4-tert-Butylphenyl Acetate

Executive Summary this compound (4-tBPA) serves as a critical model substrate for investigating the electronic and steric influence of bulky alkyl groups on ester reactivity. In drug development and physical organic chemistry, it is frequently used to elucidate mechanisms of Fries rearrangements (acylation migration) and enzymatic hydrolysis (metabolic stability).

This guide compares the three primary isotopic labeling strategies—Carbon-13 (


C) , Deuterium (

H)
, and Oxygen-18 (

O)
—and provides a definitive protocol for synthesizing and utilizing the

C-carbonyl variant, which offers the highest fidelity for mechanistic crossover experiments.

Part 1: Strategic Comparison of Isotopic Labels

Selecting the correct isotopologue is not a matter of cost, but of mechanistic intent. The table below contrasts the utility of each label type for 4-tBPA.

FeatureAcetyl-

C (Carbonyl)
Acetyl-

(Deuterium)
Phenolic-

O (Ether Oxygen)
Primary Utility Mechanistic Tracing (Crossover Studies)Quantification (Internal Standard)Bond Cleavage Analysis
Detection Method

C-NMR, MS

H-NMR (Silent), MS
MS (Shift +2 Da)
Mechanistic Insight Definitive proof of Inter- vs. Intramolecular migration.Kinetic Isotope Effects (KIE) on acetyl removal.Distinguishes Acyl-O vs. Alkyl-O fission.
Stability High. Non-exchangeable.Moderate. Risk of H/D exchange in acidic media.High. Stable unless C-O bond breaks.
Cost HighLowVery High
Recommendation Preferred for Fries Rearrangement Preferred for PK/Metabolism Preferred for Hydrolysis Mechanism

Part 2: Mechanistic Applications[1][2]

Scenario A: The Fries Rearrangement (Inter- vs. Intramolecular)

The Fries rearrangement converts 4-tBPA into 2-hydroxy-5-tert-butylacetophenone. The central debate in this mechanism is whether the acyl group detaches completely (intermolecular) or slides along the pi-system (intramolecular).

  • The Solution: A Crossover Experiment using [Carbonyl-

    
    C]-4-tBPA .
    
  • Logic: Equimolar amounts of labeled 4-tBPA and a different unlabeled ester (e.g., 4-methylphenyl acetate) are reacted.

    • Intramolecular: Products retain their original label status (only

      
      C-tBPA product and unlabeled methyl product).
      
    • Intermolecular: "Scrambled" products appear (unlabeled tBPA product and

      
      C-methyl product).
      
Scenario B: Metabolic Hydrolysis (Esterase Activity)

To determine if an esterase enzyme cleaves the acyl-oxygen bond or the alkyl-oxygen bond, Phenolic-


O  labeling is required.
  • Logic: If the enzyme attacks the carbonyl, the

    
    O remains with the phenol leaving group. If it attacks the alkyl group (rare for phenols), the 
    
    
    
    O remains in the acid.

Part 3: Visualizing the Logic

The following diagram illustrates the synthesis of the preferred mechanistic probe (


C-labeled) and its application in a crossover experiment.

G cluster_synthesis Phase 1: Synthesis of Probe cluster_mechanism Phase 2: Crossover Experiment Logic Start 4-tert-Butylphenol Product 4-tBPA (13C-Carbonyl) Start->Product Et3N, DCM, 0°C Reagent Acetyl Chloride-1-13C (Isotopic Source) Reagent->Product Mix Mixture: 1. 4-tBPA (13C) 2. 4-Methylphenyl Acetate (Unlabeled) Product->Mix Reaction Lewis Acid Catalyst (AlCl3, Heat) Mix->Reaction Result_Intra Intramolecular Path: No Label Exchange Reaction->Result_Intra Theoretical Result_Inter Intermolecular Path: Scrambled Labels Detected Reaction->Result_Inter Observed (Usually)

Caption: Synthesis of


C-labeled 4-tBPA and the logic of the crossover experiment to determine rearrangement mechanism.

Part 4: Experimental Protocol

Synthesis of [Carbonyl-


C]-4-tert-Butylphenyl Acetate 

This protocol prioritizes yield and isotopic conservation, as


C reagents are costly.

Reagents:

  • 4-tert-Butylphenol (1.0 eq, 150 mg)

  • Acetyl chloride-1-

    
    C (1.1 eq) [Source: Sigma-Aldrich/CIL]
    
  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous (5 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL round-bottom flask and purge with Argon. Charge with 4-tert-butylphenol and anhydrous DCM.

  • Base Addition: Add Triethylamine via syringe. Cool the mixture to 0°C in an ice bath.

  • Label Incorporation: Add Acetyl chloride-1-

    
    C  dropwise over 5 minutes. Critical: The reaction is exothermic; slow addition prevents side reactions.
    
  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup: Quench with cold water (2 mL). Wash the organic layer with 1M HCl (to remove amine salts) followed by saturated NaHCO

    
    . Dry over MgSO
    
    
    
    .
  • Purification: Concentrate in vacuo. If high purity is required for KIE studies, filter through a short silica plug.

Self-Validation System (Quality Control):

  • 
    H-NMR (CDCl
    
    
    
    ):
    Look for the acetyl methyl singlet at
    
    
    2.30 ppm. In the
    
    
    C-labeled compound, this singlet will split into a doublet (
    
    
    Hz) due to coupling with the adjacent
    
    
    C carbonyl.
  • 
    C-NMR:  The carbonyl peak at 
    
    
    
    ppm will be massively enhanced (approx. 100x intensity vs natural abundance).

Part 5: Data Interpretation Guide

When analyzing the results of a mechanism study using this molecule, use the following signal markers:

Isotope ModeMass Spec (HRMS)NMR SignatureInterpretation
Natural [M+H]

= 193.12

169 ppm (weak)
Baseline.

C-Label
[M+H]

= 194.12

169 ppm (Strong )
Retention of Label: If the product retains this strong signal, the acyl group did not exchange with the solvent pool.

-Label
[M+H]

= 196.14
Methyl peak disappearsKIE: If

, C-H bond breaking is rate-limiting (unlikely for ester hydrolysis, likely for metabolic oxidation).

References

  • Fries Rearrangement Mechanism

    • Martin, R. (1992). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer.

    • Note: Defines the ortho/para selectivity and the role of Lewis acids in phenyl acet
  • Isotopic Labeling in Mechanistic Studies

    • Simmons, E. M., & Hartwig, J. F. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in C–H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition.

    • Note: While focused on metals, this is the authoritative text on interpreting KIE and crossover logic.
  • Ester Hydrolysis Kinetics

    • Kirby, A. J. (1972). Hydrolysis in Drug and Prodrug Metabolism. Comprehensive Medicinal Chemistry.

    • Note: Establishes the baseline kinetics for phenyl ester hydrolysis.

Benchmarking Purity: An Inter-Laboratory Comparison of 4-tert-Butylphenyl Acetate Characterization Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical inter-laboratory comparison of analytical methodologies for the characterization of 4-tert-Butylphenyl acetate (4-TBPA) , a critical chemical intermediate and fragrance ingredient.[1] Due to the potential hydrolysis of 4-TBPA into 4-tert-butylphenol (PTBP) —a known sensitizer and endocrine disruptor—accurate characterization is not merely a quality parameter but a safety imperative.[1]

We objectively compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against Quantitative Nuclear Magnetic Resonance (


H-qNMR) . While GC-MS serves as the industry standard for trace impurity detection, qNMR emerges as the superior "primary ratio" method for absolute purity assignment without the need for identical reference standards.[1]

Part 1: Chemical Identity & The Analytical Challenge

This compound (CAS: 3056-64-2) is the ester formed from the acetylation of 4-tert-butylphenol.[1] In drug development and perfumery, its stability profile is the primary analytical challenge.

The Degradation Pathway

The ester bond is susceptible to hydrolysis under humid or acidic conditions, reverting to the parent phenol.

Hydrolysis Ester This compound (Hydrophobic Ester) Phenol 4-tert-Butylphenol (PTBP) (Sensitizer/Impurity) Ester->Phenol  Est. kH ~ 10^-5 s^-1   Acid Acetic Acid (Byproduct) Ester->Acid Water + H2O (Hydrolysis)

Figure 1: Hydrolysis pathway of 4-TBPA.[1] The detection of the Phenol moiety (Red) is the critical safety control point.

Part 2: Comparative Analytical Performance

This section evaluates the two dominant "alternatives" for characterization.

Alternative A: GC-MS (The Sensitivity Standard)

Best for: Trace impurity profiling (<0.1%) and stability monitoring.[1]

  • Mechanism: Capillary separation based on boiling point (247°C for 4-TBPA) followed by electron impact ionization.[1]

  • Pros: High sensitivity (LOD in ppb range); excellent resolution of the phenol impurity.

  • Cons: Requires a specific reference standard for quantification; thermal stress in the injector port can artificially induce hydrolysis, leading to false positives for impurities.

Alternative B: H-qNMR (The Absolute Reference)

Best for: Mass balance purity assignment (>98%) and reference material certification.[1]

  • Mechanism: Molar ratio determination of proton signals relative to an internal standard (e.g., Maleic acid or TCNB).

  • Pros: SI-traceable ; no need for a 4-TBPA reference standard; non-destructive; no thermal degradation during analysis.[1]

  • Cons: Lower sensitivity (LOD ~0.1%); requires high solubility in deuterated solvents.[1]

Data Synthesis: Inter-Laboratory Performance Metrics
MetricMethod A: GC-MS (Agilent 7890B)Method B:

H-qNMR (Bruker 600 MHz)
Linearity (

)
> 0.999 (0.1 - 100 µg/mL)> 0.9999 (Mass dependent)
Limit of Detection (LOD) 0.02 µg/mL (Trace)~10 µg/mL (Gross)
Precision (RSD) 1.5% - 2.8%0.3% - 0.8%
Specificity High (m/z 135 ion for PTBP)High (Acetate singlet @ 2.28 ppm)
Bias Risk Thermal degradation in injectorHygroscopic internal standards

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: GC-MS Impurity Profiling

Objective: Detect 4-tert-butylphenol impurity at <0.05% levels.[1]

  • Sample Preparation:

    • Weigh 50 mg of 4-TBPA into a 20 mL volumetric flask.

    • Dissolve in Ethyl Acetate (HPLC Grade).[1] Note: Do not use methanol, as transesterification can occur in the injector port.

    • Add Dodecane (50 µg/mL) as an internal standard to correct for injection variability.

  • Instrument Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1]

    • Inlet: Split mode (20:1) at 250°C. Critical: Ensure liner is deactivated (silanized) to prevent on-column hydrolysis.

    • Oven Program: 60°C (1 min)

      
       15°C/min 
      
      
      
      280°C (3 min).
  • Validation Criteria:

    • Resolution (

      
      ) between 4-TBPA and Dodecane must be > 2.0.[1]
      
    • Tailing factor for the phenol peak must be < 1.5.[1]

Protocol B: High-Precision qNMR Purity Assay

Objective: Assign absolute purity with <1% uncertainty.

  • Internal Standard Selection:

    • Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone .[1]

    • Why? These standards have high relaxation times (

      
      ) and do not overlap with the aromatic region of 4-TBPA (6.9 - 7.4 ppm).[1]
      
  • Sample Preparation:

    • Co-dissolve ~20 mg of 4-TBPA and ~10 mg of Internal Standard (weighed to 0.01 mg precision) in 0.6 mL

      
       .
      
  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing proton (typically >30s for accurate integration).
    • Scans: 64 scans for adequate S/N ratio (>250:1).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weighed mass,
    
    
    = Purity.[2]

Part 4: Visualization of Analytical Workflow

Workflow cluster_Methods Parallel Characterization Sample Raw Material (4-TBPA Batch) MethodA Method A: GC-MS (Trace Impurity Scan) Sample->MethodA MethodB Method B: 1H-qNMR (Absolute Purity) Sample->MethodB Decision Data Integration MethodA->Decision Impurity Profile MethodB->Decision Mass Balance Release Release for Use (Purity >98% & Phenol <0.1%) Decision->Release Reject Reject/Reprocess (High Phenol Content) Decision->Reject

Figure 2: The integrated workflow for validating 4-TBPA. GC-MS provides the safety check (impurity limit), while qNMR provides the potency check (assay).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76463, this compound.[1] Retrieved from [Link][1]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Acetic acid, 4-tert-butylphenyl ester Mass Spectrum.[1] Retrieved from [Link][1]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.[1] Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 4-tert-Butylphenyl Acetate

[1][2]

Executive Summary & Scientific Rationale

Effective management of 4-tert-Butylphenyl acetate requires more than standard organic solvent disposal.[1][2] While the compound itself is a stable ester, its primary hazard lies in its hydrolytic breakdown product: 4-tert-butylphenol (PTBP) .[1]

PTBP is a known endocrine disruptor and is chronically toxic to aquatic life.[1][3] Therefore, disposal protocols must prioritize thermal destruction (incineration) over any method that risks environmental leaching or wastewater release. This guide provides a self-validating workflow to ensure compliance with environmental safety standards and maintain the integrity of your laboratory's waste stream.

Chemical Identity & Physical Properties

Understanding the physical state is the first step in selecting the correct waste stream.

ParameterDataOperational Implication
Chemical Name This compoundLabeling Requirement
CAS Number 3056-64-2Unique Identifier for Waste Manifests
Molecular Formula C₁₂H₁₆O₂Organic Carbon Content
Flash Point ~96.9°C (206°F)Combustible (Class IIIB).[1][2][4] Not D001 Ignitable under RCRA, but burns.
Water Solubility Insoluble (~49 mg/L)Do NOT attempt aqueous dilution.[2][5]
Hydrolysis Risk High in Alkaline MediaSegregation Critical: Keep away from basic waste streams.[2]

Hazard Mechanism: The Hydrolysis Trap

Expert Insight: Many researchers treat esters as benign organic waste. However, this compound poses a latent threat through base-catalyzed hydrolysis .[1][2]

If this chemical is commingled with basic waste (pH > 10) or strong aqueous acids, the ester bond cleaves, releasing 4-tert-butylphenol.[1][2]

  • The Reaction:

    
    [1][2]
    
  • The Consequence: You generate a corrosive, endocrine-disrupting phenol in your waste container, potentially exceeding the container's rating or creating an unmanifested hazard.[1]

Directive: Strictly segregate this compound from Caustic/Alkaline waste streams.

Disposal Workflow & Decision Tree

This protocol utilizes a "Source-Segregate-Destroy" methodology.[1][2]

A. Liquid Waste (Pure or Solution)
  • Stream Selection: Classify as Non-Halogenated Organic Waste .

  • Container: High-density polyethylene (HDPE) or Glass carboy.[1]

  • Labeling: Must read "Non-Halogenated Organic Waste" with constituents listed as "this compound" and the solvent (e.g., "Ethanol").[1]

  • Final Fate: High-temperature incineration.[1]

B. Solid Waste (Contaminated Consumables)
  • Items: Vials, pipette tips, weighing boats, gloves.

  • Stream: Hazardous Solid Waste (often Yellow Bag/Bin in clinical/pharma settings).

  • Prohibition: Do not place in regular trash or "sharps" bins unless the sharp itself is contaminated.

C. Visual Decision Logic

The following diagram illustrates the critical decision points for compliant disposal.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckLiquidLiquid Waste(Pure or Solvent Mix)StateCheck->LiquidSolution/PureSolidSolid Waste(Wipes, Vials, PPE)StateCheck->SolidContaminated ItemsSegregationCRITICAL STEP:Segregate from BASES(Avoid Hydrolysis)Liquid->SegregationContainerSolContainer:Hazardous Solid Waste Bin(Double Bagged)Solid->ContainerSolContainerLiqContainer:HDPE/Glass Carboy(Non-Halogenated)Segregation->ContainerLiqSafeLabelingLabeling:CAS 3056-64-2'Combustible Organic'ContainerLiq->LabelingContainerSol->LabelingDisposalFinal Fate:High-Temp IncinerationLabeling->Disposal

Figure 1: Decision matrix for the segregation and disposal of this compound, emphasizing the prevention of accidental hydrolysis.

Regulatory & Compliance Context (US Focus)

RCRA Classification (40 CFR 261)[2]
  • Listed Waste: this compound is not explicitly listed on the F, K, P, or U lists.[1][2]

  • Characteristic Waste:

    • Ignitability (D001): No.[1][6][7][8] Flash point (>93°C) is above the 60°C threshold.

    • Corrosivity (D002): No.[1][6][7][8]

    • Reactivity (D003): No.[1][6][7][8]

    • Toxicity (D004-D043): Unless contaminated with other regulated metals/solvents, it does not typically fail TCLP.

  • Operational Classification: Despite the lack of a specific RCRA code, Best Management Practice (BMP) dictates treating it as a Non-RCRA Regulated Hazardous Waste due to aquatic toxicity.

  • State Regulations: Always verify state-specific codes (e.g., California/Washington often regulate aquatic toxins more strictly than federal EPA).[1]

Emergency Spill Response

In the event of a spill in the laboratory:

  • Isolate: Evacuate the immediate area. Ensure no ignition sources are present (though flammability risk is low, it is combustible).

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Containment: Use inert absorbent pads or vermiculite.

    • Warning: Do not use basic spill kits (e.g., sodium carbonate based) as this may accelerate hydrolysis to the phenol.

  • Cleanup: Scoop absorbed material into a wide-mouth hazardous waste jar.

  • Decontamination: Wash the surface with a detergent solution, followed by water. Collect all wash water as hazardous waste.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76463, this compound.[1][2][5] Retrieved from [Link][2]

  • The Good Scents Company. (2024). Material Safety Data Sheet: para-tert-butyl phenyl acetate.[1] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282. Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). (2024). Substance Information: 4-tert-butylphenol (Hydrolysis Product).[1][2] Retrieved from [Link][2]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.